Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-methyl-N-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLMGWQXOIZRMW-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@@H]1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Stereoselective Synthesis of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine
Retrosynthetic Strategies for the Pyrrolidine (B122466) and Isopropyl Amine Linkage
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. arxiv.org For Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, this process reveals several logical pathways centered on the formation of the crucial C-N bonds and the pyrrolidine ring itself.
The primary retrosynthetic disconnections for the target molecule focus on the bonds linking the key structural fragments.
C3-N Bond Disconnection (Strategy A): The most straightforward disconnection is at the bond between the isopropyl group and the pyrrolidine C3-amine. This leads to two primary synthons: the chiral amine core, (R)-1-methyl-pyrrolidin-3-amine , and an isopropyl electrophile equivalent, such as 2-bromopropane (B125204) or acetone (B3395972) (for reductive amination). This approach places the synthetic challenge squarely on the enantioselective preparation of the chiral pyrrolidine intermediate.
Ring-Closing Disconnections (Strategy B & C): Alternatively, the pyrrolidine ring itself can be disconnected. A common strategy involves a disconnection of the N1-C2 and C4-C5 bonds, which could point towards an acyclic precursor suitable for a tandem or sequential cyclization. For instance, a 1,4-dihaloalkane derivative could be cyclized with a primary amine.
These disconnection strategies highlight a small set of crucial, stereodefined intermediates. The most pivotal of these is (R)-1-methyl-pyrrolidin-3-amine or its precursors, such as (R)-3-amino-1-methyl-pyrrolidin-2-one or (R)-1-methyl-3-hydroxypyrrolidine. The synthesis is therefore largely a challenge of producing these intermediates with high enantiopurity.
| Strategy | Disconnection Point | Key Intermediates/Synthons | Forward Reaction |
| A | C(isopropyl)-N(amine) | (R)-1-methyl-pyrrolidin-3-amine, Acetone | Reductive Amination |
| B | N1-C5 and C3-C4 | Acyclic amino-dihalide or amino-diepoxide | Intramolecular Cyclization |
| C | N1-C2 and C4-C5 | Michael acceptor and an amino acid derivative | Conjugate Addition followed by Cyclization |
The critical stereochemical control point in the synthesis of this compound is the establishment of the (R)-configuration at the C3 position of the pyrrolidine ring. The synthetic strategy must incorporate a method to introduce this chirality effectively.
The primary control point occurs during the synthesis of the pyrrolidine ring or its immediate precursor. The chosen method, whether it be asymmetric catalysis, use of a chiral pool starting material, or a chiral auxiliary, will dictate when and how the stereocenter is set. Once the chiral center at C3 is established in an intermediate like (R)-1-methyl-3-hydroxypyrrolidine or a protected (R)-1-methyl-pyrrolidin-3-amine, subsequent transformations, such as the final N-isopropylation, are typically designed not to affect this established stereocenter. Therefore, the success of the entire synthesis hinges on the robust and high-fidelity formation of this chiral core.
Enantioselective Routes to the (R)-1-methyl-pyrrolidin-3-yl Core
The synthesis of the chiral (R)-1-methyl-pyrrolidin-3-yl core is the cornerstone of the entire process. Various asymmetric synthesis methodologies can be employed to achieve this. mdpi.com
Asymmetric catalysis offers a direct and efficient method for establishing the C3 stereocenter. Metal-catalyzed asymmetric hydrogenation of a prochiral precursor is a particularly powerful strategy. For example, a β-keto-pyrrolidinone can be reduced to the corresponding β-hydroxy-pyrrolidinone with high enantioselectivity using ruthenium-based catalysts with chiral phosphine (B1218219) ligands. researchgate.net This hydroxyl group can then be converted to the amine. Similarly, enantioselective reduction of a cyclic enamine or imine can directly yield the chiral amine.
Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool for the synthesis of substituted chiral pyrrolidines. unibo.it Proline and its derivatives are often used to catalyze reactions like asymmetric Michael additions or aldol (B89426) reactions, which can be key steps in building the pyrrolidine ring with the desired stereochemistry. acs.org
| Catalyst Type | Example Catalyst/Ligand | Substrate Type | Key Transformation | Reported Selectivity |
| Metal Catalysis | Ru-BINAP, Ru-SEGPHOS | β-keto-lactams, enamines | Asymmetric Hydrogenation | Often >95% ee/de researchgate.net |
| Metal Catalysis | Pd-Phosphoramidite | Trimethylenemethane & Imines | [3+2] Cycloaddition | High ee organic-chemistry.org |
| Organocatalysis | Proline derivatives | Aldehydes, nitroalkenes | Michael Addition/Aldol Reaction | Moderate to high ee unibo.itacs.org |
| Biocatalysis | Engineered Cytochrome P411 | Alkyl Azides | Intramolecular C-H Amination | Up to 99:1 er nih.gov |
The chiral pool provides a cost-effective and practical approach by using readily available, enantiomerically pure natural products as starting materials. unibo.it Amino acids, carbohydrates, and hydroxy acids are common starting points for pyrrolidine synthesis. nih.gov
For the synthesis of the (R)-1-methyl-pyrrolidin-3-yl core, precursors with the correct inherent stereochemistry are chosen. For instance, D-malic acid or L-aspartic acid can serve as suitable starting materials. A typical sequence might involve the conversion of the starting material's functional groups to form an acyclic precursor that is then cyclized to form the pyrrolidine ring, preserving the original stereocenter which becomes the C3 position. 4-Hydroxyproline is another excellent precursor for synthesizing substituted pyrrolidines. mdpi.com
| Chiral Precursor | Key Synthetic Steps | Target Intermediate |
| D-Malic Acid | Amidation, Reduction, Cyclization, Functional Group Interconversion | (R)-1-methyl-3-hydroxypyrrolidine |
| L-Aspartic Acid | Reduction, Protection, Cyclization | Protected (R)-3-aminopyrrolidine derivative |
| (2R, 3R)-Tartaric Acid | Conversion to diamine, Cyclization | (R)-pyrrolidine derivative |
| L-Methionine | S-alkylation, Cyclization, Desulfurization | (R)-1-methyl-pyrrolidin-3-one |
Chiral auxiliary-based methods involve the temporary covalent attachment of a chiral molecule to a substrate to direct a diastereoselective reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. sigmaaldrich.com
Common auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. nih.gov In a potential synthesis of the (R)-1-methyl-pyrrolidin-3-yl core, a prochiral substrate, such as a succinimide (B58015) derivative, could be modified with a chiral auxiliary. Subsequent diastereoselective reduction of a ketone or alkylation at the α-position, controlled by the steric influence of the auxiliary, would set the C3 stereocenter. Cleavage of the auxiliary would then yield the enantiomerically enriched pyrrolidine product. For example, asymmetric conjugate additions to chiral bicyclic lactams have been used to generate chiral 3-aminopyrrolidines with high stereoselectivity. acs.org
| Chiral Auxiliary | Typical Substrate | Key Diastereoselective Reaction |
| Evans' Oxazolidinones | N-Acyl imide | Alkylation, Aldol reaction |
| Pseudoephedrine | N-Amide | α-Alkylation |
| SAMP/RAMP Hydrazones | Ketones/Aldehydes | α-Alkylation, Michael addition researchgate.net |
| (S)-1-Phenylethylamine | Imine formation | Asymmetric addition to C=N bond |
Biocatalytic Transformations for Stereospecific Pyrrolidine Formation
The use of enzymes in organic synthesis offers a powerful approach to creating chiral molecules with high stereoselectivity under mild conditions. mdpi.com Biocatalytic methods have emerged as viable and green alternatives for the construction of the chiral pyrrolidine ring. mdpi.com
Recent advancements have demonstrated the utility of various enzyme classes, including transaminases (TAs), keto reductases (KREDs), and engineered enzymes like cytochrome P411 variants, for the asymmetric synthesis of pyrrolidine derivatives. nih.govnih.gov Transaminases, which are pyridoxal-5′-phosphate (PLP)-dependent enzymes, are particularly effective in catalyzing the transfer of an amino group to a prochiral ketone, thereby establishing a chiral center. acs.orguniovi.es For instance, a one-pot photoenzymatic route to N-Boc-3-aminopyrrolidine has been developed, which combines a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination, achieving high conversions and an enantiomeric excess (ee) of over 99%. nih.gov
Furthermore, directed evolution has been used to engineer cytochrome P411 variants that can catalyze the intramolecular C(sp³)–H amination of azide (B81097) precursors. nih.govacs.org This "new-to-nature" enzymatic reaction provides a direct route to chiral pyrrolidines with good to excellent enantioselectivity (up to 99:1 er) and yields. nih.govacs.org These biocatalytic strategies represent a significant step forward, often avoiding the use of hazardous reagents and toxic metals associated with traditional chemical methods. nih.gov
Table 1: Examples of Biocatalytic Methods for Chiral Pyrrolidine Synthesis| Enzyme Class | Reaction Type | Substrate Type | Reported Selectivity | Reference |
|---|---|---|---|---|
| Amine Transaminase (ATA) | Asymmetric Transamination | Prochiral Ketone | >99% ee | nih.gov |
| Engineered Cytochrome P411 | Intramolecular C-H Amination | Alkyl Azide | Up to 99:1 er | nih.govacs.org |
| ω-Transaminase (TA) & Monoamine Oxidase (MAO-N) | Chemoenzymatic Cascade | 1,4-Diketone | >94% ee, >98% de | mdpi.com |
Formation of the Isopropyl Amine Moiety
Once the chiral precursor, (R)-1-methyl-pyrrolidin-3-amine, is obtained, the subsequent step involves the introduction of the isopropyl group onto the primary amine at the C-3 position. The primary methods for achieving this transformation are reductive amination and direct alkylation or amidation-reduction sequences.
Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. organic-chemistry.orgorgsyn.org The process involves the reaction of the primary amine, (R)-1-methyl-pyrrolidin-3-amine, with an isopropyl precursor, typically acetone. This reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced to the final secondary amine, this compound.
A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are mild and selective reagents commonly used for this purpose. researchgate.net More robust reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in the presence of an acid catalyst to facilitate imine formation. ed.gov This one-pot procedure is advantageous due to its operational simplicity and generally high yields. researchgate.net
Table 2: Common Reducing Agents for Reductive Amination with Acetone| Reducing Agent | Typical Solvent | Key Characteristics | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective, tolerates a wide range of functional groups. | researchgate.net |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), Ethanol (B145695) (EtOH) | Effective at slightly acidic pH; requires careful handling due to toxicity. | organic-chemistry.org |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Cost-effective; often used with an acid catalyst (e.g., acetic acid). | ed.gov |
| Catalytic Hydrogenation (H₂) | Methanol (MeOH), Ethanol (EtOH) | Green method using catalysts like Pd/C or Ni; requires pressure equipment. | organic-chemistry.org |
An alternative to reductive amination is the direct N-alkylation of (R)-1-methyl-pyrrolidin-3-amine using an isopropylating agent such as 2-bromopropane or 2-iodopropane. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. However, a significant challenge in direct alkylation is the potential for over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine or even a quaternary ammonium (B1175870) salt. organic-chemistry.org Achieving selective mono-N-alkylation can therefore be difficult. organic-chemistry.org
To circumvent the issue of over-alkylation, a two-step amidation-reduction sequence can be employed. In this approach, the primary amine is first acylated with isobutyryl chloride or isobutyric anhydride (B1165640) to form the corresponding N-(1-methyl-pyrrolidin-3-yl)-isobutyramide. This amide intermediate is then reduced to the target isopropyl amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). This sequence offers excellent control over the degree of alkylation, reliably yielding the desired secondary amine.
Optimization of Synthetic Parameters
The efficiency, yield, and stereochemical fidelity of the synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst system is crucial for developing a robust and scalable synthetic route.
The choice of solvent can profoundly influence reaction rates and selectivity. In many stereoselective transformations, solvent polarity and coordinating ability can affect the stability of transition states and intermediates. For example, in certain catalytic syntheses of pyrrolidines, ethanol has been identified as an optimal solvent, promoting high reaction rates and yields. rsc.org
Temperature is another critical variable. While elevated temperatures can accelerate reactions, they may also compromise enantioselectivity by allowing competing reaction pathways with higher activation energies to become more accessible. Consequently, reactions are often conducted at reduced temperatures to enhance stereocontrol. The optimal temperature must be determined empirically for each specific synthetic step to balance reaction kinetics and selectivity. rsc.org Pressure is a key parameter primarily in reactions involving gases, such as catalytic hydrogenations, where optimizing hydrogen pressure can significantly improve the rate and efficiency of the reduction.
In asymmetric catalytic transformations, the catalyst system—comprising a metal precursor and a chiral ligand—is paramount for inducing enantioselectivity. acs.org Catalyst loading is a critical factor for process viability, with a lower loading being economically and environmentally preferable. Research aims to develop highly active catalysts that can be used in minimal quantities (e.g., 0.2-5 mol%) without sacrificing efficiency or selectivity. mdpi.com
The rational design of chiral ligands is at the heart of modern asymmetric catalysis. bohrium.comacs.org For the synthesis of chiral heterocycles like pyrrolidines, ligands are designed to create a well-defined chiral pocket around the metal center. This steric and electronic environment forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer. Bifunctional catalysts, which possess both a Lewis acidic metal center and a Brønsted acidic or basic site (e.g., a thiourea (B124793) or squaramide moiety), have proven particularly effective. researchgate.net This dual activation mechanism can lead to enhanced reactivity and higher levels of stereocontrol. researchgate.net The relationship between ligand structure and enantioselectivity is a subject of continuous investigation, driving the development of increasingly sophisticated and effective catalyst systems. bohrium.comacs.org
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a focus on metrics such as atom economy, the use of safer solvents, and the incorporation of renewable resources.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govguidechem.com The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the final product, generating no waste. nih.govgoogle.com
A common and efficient method for the synthesis of secondary amines like this compound is reductive amination. This process typically involves the reaction of a ketone, in this case, (R)-1-methylpyrrolidin-3-one, with a primary amine, isopropylamine (B41738), in the presence of a reducing agent.
The choice of reducing agent significantly impacts the atom economy of the synthesis. Two potential pathways are considered here: one using a stoichiometric reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), and another employing catalytic hydrogenation.
Pathway 1: Reductive Amination using Sodium Triacetoxyborohydride
The reaction proceeds as follows: (R)-1-methylpyrrolidin-3-one + Isopropylamine + NaBH(OAc)₃ → this compound + NaOAc + B(OAc)₂OH
Pathway 2: Catalytic Hydrogenation
This pathway involves the same ketone and amine, but uses hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on carbon, Pd/C). (R)-1-methylpyrrolidin-3-one + Isopropylamine + H₂ --(Pd/C)--> this compound + H₂O
The theoretical atom economy for each pathway can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 google.com
The following interactive table compares the atom economy for these two synthetic approaches.
| Synthetic Pathway | Reactants | Desired Product | Molecular Weight of Product (g/mol) | Sum of Molecular Weights of Reactants (g/mol) | Calculated Atom Economy (%) |
|---|---|---|---|---|---|
| Reductive Amination with NaBH(OAc)₃ | (R)-1-methylpyrrolidin-3-one (99.13) + Isopropylamine (59.11) + NaBH(OAc)₃ (211.94) | This compound | 142.24 | 370.18 | 38.42 |
| Catalytic Hydrogenation | (R)-1-methylpyrrolidin-3-one (99.13) + Isopropylamine (59.11) + H₂ (2.02) | This compound | 142.24 | 160.26 | 88.75 |
As the data clearly indicates, catalytic hydrogenation offers a significantly higher atom economy than the use of a stoichiometric borohydride reagent. This is because hydrogen is a very light reactant, and the only byproduct is water. In contrast, the use of sodium triacetoxyborohydride generates a substantial amount of inorganic salt waste, leading to a much lower atom economy. Therefore, from a green chemistry perspective, catalytic hydrogenation represents a more efficient and sustainable synthetic route.
The choice of solvents and the origin of starting materials are critical considerations for developing a sustainable synthetic process.
Benign Solvents: The chemical industry is moving away from hazardous solvents, such as chlorinated hydrocarbons, towards more environmentally friendly alternatives. google.com For the synthesis of pyrrolidine derivatives, research has explored the use of greener solvents. For instance, patents describing the synthesis of the precursor (3R)-1-methylpyrrolidin-3-ol utilize methanol as a solvent. google.com Methanol is considered a more benign solvent than many traditional organic solvents. Other potential green solvents for reductive amination include ethanol and, in some cases, water, which would further improve the environmental profile of the synthesis. Pyrrolidone-based solvents, which can themselves be derived from renewable sources, have also been investigated for syntheses involving chiral molecules. nih.govchemsrc.com
Renewable Feedstocks: The reliance on petrochemicals for starting materials is a major sustainability challenge. A key goal of green chemistry is to utilize renewable feedstocks, often derived from biomass. google.com The core pyrrolidine structure of the target molecule can potentially be synthesized from bio-based precursors.
For example, a patented method for preparing 1-methyl-3-pyrrolidinol, a direct precursor to the ketone needed for synthesis, starts from malic acid. Malic acid is a naturally occurring dicarboxylic acid found in many fruits. Another promising renewable feedstock is γ-aminobutyric acid (GABA), which can be derived from the amino acid glutamic acid and converted into N-methylpyrrolidone, a related structural motif. The development of synthetic pathways that utilize such renewable raw materials could significantly enhance the sustainability of producing this compound.
The following table summarizes potential renewable feedstocks and their connection to the synthesis of the target compound's core structure.
| Renewable Feedstock | Bio-based Source | Potential Intermediate | Relevance to Synthesis |
|---|---|---|---|
| Malic Acid | Fruits (e.g., apples) | (R)-1-methyl-3-pyrrolidinol | Direct precursor to (R)-1-methylpyrrolidin-3-one. |
| Glutamic Acid | Plant proteins | γ-aminobutyric acid (GABA) | Can be converted to N-methylpyrrolidone, demonstrating a bio-based route to the N-methylated pyrrolidine ring system. |
By integrating high atom economy reactions, such as catalytic hydrogenation, with the use of benign solvents and renewable feedstocks, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry.
Advanced Characterization and Structural Elucidation of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, offering an unambiguous map of the atomic connectivity and spatial relationships within the molecule.
One-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The integration of signals corresponds to the number of protons in each environment.
¹³C NMR: The carbon-13 spectrum indicates the number of unique carbon atoms. The chemical shifts are characteristic of the carbon type (e.g., aliphatic, adjacent to a heteroatom).
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the two nitrogen atoms in the molecule, distinguishing the tertiary amine in the pyrrolidine (B122466) ring from the secondary amine of the isopropylamine (B41738) group.
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling), confirming the proton sequence within the pyrrolidine ring and the isopropyl group.
HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond correlations between protons and the carbons they are attached to, allowing for definitive assignment of each proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments, such as linking the N-methyl protons to the C2 and C5 carbons of the pyrrolidine ring, and the isopropyl group to the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity. This is vital for confirming the stereochemistry, for instance, by observing correlations between the C3 proton and specific protons on the isopropyl group, which helps define their relative orientation.
Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H3 (CH-N) | 3.10 - 3.25 | m | - | 1H |
| Isopropyl CH | 2.85 - 3.00 | sept | ~6.3 | 1H |
| H2, H5 (CH₂-N) | 2.50 - 2.80 | m | - | 4H |
| N-CH₃ | 2.35 | s | - | 3H |
| H4 (CH₂) | 1.80 - 2.10 | m | - | 2H |
| Isopropyl CH₃ | 1.05 - 1.15 | d | ~6.3 | 6H |
| N-H | Variable | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃.
| Assignment | Predicted δ (ppm) |
| C3 (CH-N) | 58.0 - 62.0 |
| C2, C5 (CH₂-N) | 55.0 - 59.0 |
| Isopropyl CH | 48.0 - 52.0 |
| N-CH₃ | 41.0 - 44.0 |
| C4 (CH₂) | 30.0 - 34.0 |
| Isopropyl CH₃ | 22.0 - 25.0 |
The pyrrolidine ring of the molecule is not planar and exists in various "envelope" or "twisted" conformations that can interconvert. Similarly, rotation around the C-N bonds and nitrogen inversion can occur. researchgate.netsharif.edu These dynamic processes can often be studied using variable-temperature NMR, a technique known as dynamic NMR (DNMR).
At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum shows averaged signals for the involved nuclei. As the temperature is lowered, this exchange slows down. If the exchange rate becomes slow enough, separate signals for the protons and carbons in each distinct conformation may be observed. By analyzing the changes in the NMR spectra (e.g., line broadening, decoalescence, and sharpening) as a function of temperature, the energy barriers and rates of these conformational changes can be calculated. nih.gov For this compound, DNMR could be used to study the kinetics of the pyrrolidine ring pucker.
Assessing the enantiomeric purity is critical for a chiral compound. While the synthesis may be designed to produce the (R)-enantiomer, the presence of the (S)-enantiomer as an impurity must be quantified. NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), provides a powerful method for this determination. rsc.orgrsc.org
A CSA is a chiral molecule that forms transient, diastereomeric complexes with the enantiomers of the analyte. acs.orgnih.gov These diastereomeric complexes have different NMR spectra. When a CSA is added to a solution of a scalemic (non-racemic) mixture of this compound, the single set of signals observed for the racemic compound will split into two distinct sets of signals—one for the (R)-analyte/CSA complex and one for the (S)-analyte/CSA complex.
The enantiomeric excess (% ee) can then be calculated by integrating the well-resolved, corresponding signals from the two diastereomeric complexes. Common CSAs for amines include chiral acids like (R)- or (S)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP) or derivatives of BINOL. rsc.orgunipi.it
Table 3: Hypothetical ¹H NMR Data for Enantiomeric Purity Assessment Illustrative chemical shift changes upon addition of a Chiral Solvating Agent (CSA).
| Proton Signal | δ (ppm) without CSA | δ (ppm) with CSA (R-enantiomer) | δ (ppm) with CSA (S-enantiomer) | Δδ (ppm) |
| N-CH₃ | 2.35 | 2.38 | 2.41 | 0.03 |
| Isopropyl CH | 2.92 | 2.96 | 2.99 | 0.03 |
Chiroptical Spectroscopy
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. They are indispensable for determining the absolute configuration and studying the conformational properties of chiral compounds. yale.edu
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A plot of this difference (Δε = εL - εR) versus wavelength is the CD spectrum.
A CD spectrum shows positive or negative peaks, known as Cotton effects, in the regions where the molecule has a chromophore that absorbs light. For this compound, the N-alkyl chromophores will give rise to CD signals in the UV region. The sign of the Cotton effect is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for the (R) and (S) configurations, the absolute configuration can be unequivocally confirmed. nih.gov This method is particularly powerful as it provides a direct link between the observed chiroptical properties and the molecule's three-dimensional structure.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.inwikipedia.org An ORD curve is a plot of specific rotation [α] against wavelength (λ).
For molecules like this compound, which are transparent in the visible region, the ORD curve will be a plain curve, showing a monotonic increase or decrease in rotation as the wavelength decreases. The sign of the rotation at a standard wavelength (e.g., the sodium D-line, 589 nm) is a characteristic property of the enantiomer. In regions where the molecule absorbs light (the UV region for this amine), the ORD curve will show a characteristic peak and trough pattern known as a Cotton effect, which is directly related to the CD spectrum via the Kronig-Kramers relations. ORD is a fundamental technique for confirming the chiral nature of a sample and has historically been a primary method for assigning absolute configurations in classes of related compounds. acs.org
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and obtaining information about the conformational properties of this compound.
The infrared and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the secondary amine, the tertiary amine within the pyrrolidine ring, the isopropyl group, and the saturated aliphatic ring system. Based on data from analogous compounds like N-methylpyrrolidine, isopropylamine, and other substituted pyrrolidines, a predictive assignment of these vibrational modes can be made. researchgate.netguidechem.com
Key expected vibrations include N-H stretching of the secondary amine, various C-H stretching and bending modes, and C-N stretching vibrations. researchgate.netvscht.cz The N-H stretching vibration is typically observed as a moderate to weak band in the 3300-3500 cm⁻¹ region. msu.edu The aliphatic C-H stretching vibrations from the pyrrolidine ring, N-methyl group, and isopropyl group are anticipated in the 2850-3000 cm⁻¹ range. researchgate.net Bending vibrations for CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium |
| C-H Stretch | Aliphatic (Ring, Isopropyl, N-Methyl) | 2850 - 2970 | Strong |
| CH₂ Scissoring | Pyrrolidine Ring | 1450 - 1470 | Medium |
| CH₃ Bending | Isopropyl, N-Methyl | 1365 - 1385 | Medium to Strong |
| C-N Stretch | Tertiary and Secondary Amine | 1020 - 1250 | Medium |
The vibrational modes of the pyrrolidine ring are particularly sensitive to its conformation. The five-membered ring is not planar and typically adopts puckered "envelope" or "twist" conformations. iu.edu.sa The specific puckering of the (R)-1-methyl-pyrrolidin-3-yl moiety, influenced by the bulky isopropylamino substituent, will affect the frequencies of the CH₂ rocking and twisting modes and the ring breathing vibrations. researchgate.net Rotational isomers (rotamers) arising from rotation around the C-N bond connecting the isopropyl group to the ring could also lead to the appearance of distinct vibrational bands. acs.org Detailed computational studies and analysis of the low-frequency region of the Raman spectrum would be necessary to resolve these conformational subtleties.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govspringernature.com For a chiral compound like this compound, this technique not only confirms the molecular connectivity but also establishes the absolute stereochemistry.
The crystal packing of this amine would be primarily governed by intermolecular hydrogen bonding and van der Waals forces. The secondary amine group (-NH-) is a hydrogen bond donor, while the nitrogen atoms of both the secondary and tertiary amines can act as hydrogen bond acceptors. khanacademy.orgyoutube.com This would likely lead to the formation of hydrogen-bonded chains or networks (e.g., N-H···N) throughout the crystal lattice, a common feature in the crystal structures of secondary amines. mdpi.comproquest.comnih.gov The packing efficiency will also be influenced by the shape and steric bulk of the isopropyl and N-methyl groups, which will arrange to maximize van der Waals interactions. acs.org
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | -NH- (Secondary Amine) | N (Tertiary or Secondary Amine) | Primary directional force, forming chains or dimers. nih.gov |
| Van der Waals | Aliphatic C-H groups | Aliphatic C-H groups | Space-filling and overall lattice energy contribution. |
A crucial aspect of the crystallographic analysis of a single enantiomer is the determination of its absolute configuration. researchgate.netpurechemistry.org This is achieved by utilizing the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom acquires an imaginary component. This effect breaks Friedel's law, which states that the intensities of reflections from crystal planes (hkl) and their inverse (-h-k-l) are equal.
By carefully measuring the intensity differences between these pairs of reflections, known as Bijvoet pairs, the absolute arrangement of atoms in space can be determined unambiguously. researchgate.net This allows for the definitive confirmation that the stereocenter at the C3 position of the pyrrolidine ring has the (R) configuration. The Flack parameter is a value refined during the crystallographic analysis that indicates the correctness of the assigned absolute structure, with a value near zero confirming the assignment.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers significant structural detail through the analysis of its fragmentation patterns. jove.com
For this compound (Molecular Weight: 142.25 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 142. In accordance with the nitrogen rule, the odd molecular weight is consistent with the presence of two nitrogen atoms. whitman.edu
The fragmentation of this molecule under electron ionization (EI) is expected to be dominated by α-cleavage, which is the cleavage of a bond adjacent to a nitrogen atom, a characteristic pathway for amines. jove.comlibretexts.org Two primary sites for α-cleavage exist:
Cleavage adjacent to the pyrrolidine nitrogen: This can involve the loss of a methyl radical (•CH₃) from the N-methyl group or cleavage of the C-C bonds within the ring. The most favorable cleavage is often the one that results in the most stable carbocation or radical. A key fragment would arise from the cleavage of the C2-C3 or C4-C5 bond in the ring, leading to stable iminium ions. The fragment at m/z 84, corresponding to the [M - C₃H₇N]⁺• ion, is a known major fragment for N-methylpyrrolidine. chemicalbook.com Another prominent fragment is often seen at m/z 57, corresponding to [C₄H₉]⁺ or [C₃H₅N]⁺•. nih.gov
Cleavage adjacent to the secondary amine nitrogen: Alpha-cleavage at the isopropylamino group would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion at m/z 127 [M-15]⁺.
The mass spectrum of the related compound isopropylamine shows a base peak at m/z 44, resulting from the loss of a methyl group. chemicalbook.comdocbrown.info Similar fragmentation logic would apply to the isopropylamino moiety in the target compound.
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 142 | [C₈H₁₈N₂]⁺• | Molecular Ion (M⁺•) |
| 127 | [C₇H₁₅N₂]⁺ | α-cleavage: Loss of •CH₃ from isopropyl group |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the C3-N bond |
| 84 | [C₅H₁₀N]⁺ | Fragmentation of the pyrrolidine ring |
| 57 | [C₃H₇N]⁺ | Further fragmentation of the pyrrolidine portion |
| 44 | [C₂H₆N]⁺ | Fragment from isopropylamine moiety |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the calculation of a unique elemental formula, thereby confirming the identity of the compound.
For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₉H₂₀N₂. The exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule. The (S)-enantiomer, (3S)-N-Isopropyl-N-methyl-3-pyrrolidinamine, has a reported exact mass of 142.147003 Da. chemsrc.com As enantiomers possess identical elemental compositions and, consequently, the same exact mass, this value is also applicable to the (R)-enantiomer.
An experimental HRMS analysis of this compound would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm) of error. This high degree of accuracy is crucial for distinguishing between isomers and other compounds that may have the same nominal mass.
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| This compound | C₉H₂₀N₂ | 142.147003 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule (precursor ion) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a "fingerprint" of the molecule's structure.
The most likely fragmentation pathways for the protonated molecule [M+H]⁺ of this compound would involve cleavages at the bonds adjacent to the nitrogen atoms, as these are typically the most labile sites. Key predicted fragmentation pathways include:
α-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common fragmentation pathway for amines. For the pyrrolidine ring, this could lead to the opening of the ring and subsequent loss of small neutral molecules.
Loss of the Isopropyl Group: Cleavage of the bond between the isopropyl group and the exocyclic nitrogen could result in the loss of a neutral propylene (B89431) molecule or an isopropyl radical, leading to a significant fragment ion.
Loss of the N-methylpyrrolidine moiety: Fragmentation could lead to the loss of the entire N-methylpyrrolidinyl group, resulting in an ion corresponding to the protonated isopropylamine.
Ring Cleavage of the Pyrrolidine: The pyrrolidine ring itself can undergo fragmentation, leading to a series of characteristic smaller ions.
A detailed analysis of the product ion spectrum would allow for the confirmation of these pathways and provide definitive structural information.
| Precursor Ion (m/z) | Predicted Key Fragment Ions (m/z) | Predicted Neutral Loss |
|---|---|---|
| 143.1548 (C₉H₂₁N₂⁺) | 100.1124 | C₃H₇ (Isopropyl radical) |
| 84.0811 | C₃H₇N (Isopropylamine) | |
| 70.0651 | C₄H₉N (N-methylpyrrolidine fragment) | |
| 58.0651 | C₃H₈N (Isopropylaminyl radical) |
Ion Mobility Mass Spectrometry for Conformational Analysis
Ion mobility mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov This technique provides an additional dimension of separation to traditional mass spectrometry, allowing for the differentiation of isomers, including conformers and stereoisomers, that have the same mass-to-charge ratio. nih.gov
For a chiral molecule like this compound, which contains a stereocenter and a flexible pyrrolidine ring, multiple conformations can exist. The pyrrolidine ring is known to adopt various puckered conformations, such as the "envelope" and "twisted" forms. nih.gov The nature and position of substituents on the ring can influence the preferred conformation. nih.gov
In an IM-MS experiment, ions are passed through a drift tube filled with a neutral buffer gas. The ions are propelled by a weak electric field and their velocity is impeded by collisions with the gas. The time it takes for an ion to traverse the drift tube (drift time) is related to its rotationally averaged collision cross-section (CCS). Compact, tightly folded conformations will have smaller CCS values and shorter drift times, while more extended, open conformations will have larger CCS values and longer drift times.
By measuring the drift time distribution, it is possible to identify the presence of different conformers of this compound in the gas phase. This information is valuable for understanding the three-dimensional structure of the molecule and how it might interact with other molecules. While specific experimental IM-MS data for this compound is not available, the technique holds significant potential for resolving and characterizing its conformational landscape.
| Analytical Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Ion Mobility Mass Spectrometry (IM-MS) | Collision Cross-Section (CCS) | Provides information on the gas-phase size and shape of the molecule. |
| Separation of Conformers | Can distinguish between different spatial arrangements (puckering) of the pyrrolidine ring. | |
| Separation of Isomers | Can potentially differentiate between stereoisomers. |
Stereochemical Dynamics and Enantiomeric Purity Analysis of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine
Configurational Stability at the Chiral Pyrrolidine (B122466) Center
The configurational stability of the stereocenter at the C3 position of the pyrrolidine ring in Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is a critical parameter. The pyrrolidine ring, a five-membered saturated heterocycle, generally exhibits considerable stability. The carbon atom at the chiral center is sp³-hybridized, and its connection to four different substituents (a hydrogen atom, the isopropyl-amino group, and two different carbon atoms within the ring) is what confers its chirality. The stability of this center is high under normal conditions, meaning the molecule will retain its (R)-configuration. However, specific chemical or physical conditions can potentially lead to a loss of this stereochemical integrity through racemization.
Racemization at the C3 chiral center would involve the temporary removal of the proton at this position to form a planar, achiral carbanion or enamine-type intermediate, followed by non-stereospecific re-protonation.
Thermal Pathways: For simple saturated amines like this compound, thermal racemization is generally not a significant concern under typical laboratory or storage conditions. The C-H bond at the chiral center is strong, and exceedingly high temperatures would be required to induce homolytic cleavage or other reactions that could lead to racemization, likely causing decomposition of the molecule before significant racemization occurs.
Chemical Pathways: Chemical racemization presents a more plausible, albeit still challenging, pathway. This typically requires the presence of a strong base capable of deprotonating the C3 carbon. The acidity of the C-H bond at the C3 position is very low, making it resistant to abstraction. However, under forcing conditions with exceptionally strong bases, a transient carbanion could be formed. The subsequent reprotonation would occur from either face of the planar intermediate, leading to a mixture of (R) and (S) enantiomers. Another potential, though less likely, pathway could involve a dehydrogenation-hydrogenation sequence catalyzed by a metal catalyst, which would proceed through a prochiral intermediate.
The stereochemical integrity of the C3 chiral center is generally robust under both acidic and basic conditions commonly employed in organic synthesis and analysis.
Acid Catalysis: In the presence of acid, both the tertiary amine within the pyrrolidine ring and the secondary exocyclic amine will be protonated. This protonation does not directly affect the C-H bond at the chiral center. Therefore, acid catalysis is not expected to induce racemization at the C3 position. Studies on related proline derivatives, which also feature a pyrrolidine ring, have shown that acid-catalyzed epimerization can occur at the alpha-carbon to a carbonyl group, but this mechanism is not applicable to this compound due to the absence of such an activating group.
Base Catalysis: As mentioned, racemization under basic conditions would necessitate the abstraction of the proton from the C3 carbon. Weak to moderately strong bases are insufficient to cause this deprotonation. The stereochemical integrity is therefore maintained in the presence of common bases like hydroxides or carbonates. Only very strong bases, such as organolithium reagents or potassium tert-butoxide in an aprotic solvent, might have the potential to initiate racemization, but such conditions are extreme and not typically encountered during standard handling or application of the compound. Research on similar 3-aminopyrrolidine (B1265635) derivatives has shown that epimerization during chemical reactions is often negligible, suggesting a high degree of configurational stability at the C3 position.
Nitrogen Inversion Barriers and Dynamics of the Amine Moiety
This compound contains two nitrogen atoms: a tertiary amine as part of the N-methylated pyrrolidine ring and a secondary amine in the exocyclic isopropylamine (B41738) group. Both of these nitrogen atoms are subject to a process known as pyramidal inversion or nitrogen inversion.
This process involves the nitrogen atom and its three substituents rapidly oscillating through a planar transition state, much like an umbrella turning inside out. For most acyclic and many cyclic amines, the energy barrier to this inversion is very low. Consequently, if a nitrogen atom with three different substituents would otherwise be a chiral center, this rapid inversion leads to racemization, making it impossible to isolate separate enantiomers at room temperature.
For the exocyclic secondary amine in this compound, the energy barrier for nitrogen inversion is expected to be very low (typically in the range of 5-10 kcal/mol). This means that at room temperature, the nitrogen atom inverts billions of times per second. As a result, this nitrogen is not considered a stable stereocenter.
Methods for Enantiomeric Excess Determination
Determining the enantiomeric excess (e.e.) is crucial to ensure the optical purity of a sample of this compound. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most powerful and widely used techniques for this purpose.
Chiral HPLC is a premier method for separating enantiomers and quantifying their relative amounts. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Methodology: For the analysis of a basic amine like this compound, polysaccharide-based CSPs are often highly effective. Columns based on derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are excellent candidates. The separation can typically be performed in normal-phase, polar organic, or reversed-phase modes.
Normal-Phase/Polar Organic Mode: A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used. To improve peak shape and reduce tailing for the basic amine analyte, a small amount of a basic additive like diethylamine (B46881) (DEA) or isopropylamine is often added to the mobile phase.
Reversed-Phase Mode: An aqueous buffer mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed.
Detection is typically carried out using a standard UV detector. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Illustrative Chiral HPLC Separation Data
| Parameter | Value |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (% e.e.) | >99% (based on peak area integration) |
This data is illustrative and represents a typical separation for a chiral amine on a polysaccharide-based CSP.
Chiral GC is another highly sensitive and efficient method for enantiomeric excess determination, particularly for volatile compounds. For amines, derivatization is sometimes employed to improve volatility and chromatographic performance, though direct analysis is also possible.
Methodology: The most common CSPs for the GC separation of chiral amines are based on derivatized cyclodextrins. These are cyclic oligosaccharides that have a chiral, hydrophobic cavity. A column where a derivatized β-cyclodextrin is coated on a polysiloxane stationary phase would be a suitable choice.
The analysis would involve injecting a solution of the amine onto the GC column. The oven temperature is a critical parameter that can be adjusted to optimize the separation; lower temperatures often lead to better resolution. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Derivatization (Optional): To enhance volatility and potentially improve separation, the amine can be derivatized with an achiral reagent, such as trifluoroacetic anhydride (B1165640), to form the corresponding amide prior to GC analysis.
Illustrative Chiral GC Separation Data
| Parameter | Value |
|---|---|
| Column | Derivatized β-cyclodextrin on polysiloxane |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Isothermal at 120 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Retention Time (R)-enantiomer | 15.3 min |
| Retention Time (S)-enantiomer | 15.9 min |
| Resolution (Rs) | 1.8 |
| Enantiomeric Excess (% e.e.) | >99% (based on peak area integration) |
This data is illustrative and represents a typical separation for a chiral amine on a cyclodextrin-based GC column.
NMR Spectroscopy with Chiral Derivatizing Agents or Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of the enantiomeric purity of chiral molecules like this compound. Since enantiomers are spectroscopically indistinguishable in an achiral environment, the use of chiral auxiliaries is necessary to induce diastereomeric differentiation. This is primarily achieved through two main approaches: the use of chiral derivatizing agents (CDAs) or chiral shift reagents (CSRs), also known as chiral solvating agents (CSAs) when the interaction is non-covalent. nih.govwikipedia.org
Chiral Derivatizing Agents (CDAs):
The primary amine functionality in this compound allows for its reaction with a variety of enantiomerically pure CDAs to form a pair of diastereomers. These diastereomers possess distinct physical properties and, crucially, different NMR spectra. wikipedia.org The covalent bond formation results in stable diastereomeric products that can be readily analyzed.
Commonly used CDAs for primary amines include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, as well as camphorsulfonyl chloride. researchgate.netbath.ac.ukfordham.edu For instance, reacting a sample of this compound with (S)-(+)-10-camphorsulfonyl chloride would yield two diastereomeric sulfonamides. The protons in the vicinity of the chiral centers in these two diastereomers will experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. The relative integration of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.
The chemical shift difference (Δδ) between the signals of the two diastereomers is a critical parameter for accurate quantification. A larger Δδ value allows for better resolution and more precise integration. The magnitude of this difference is influenced by the specific CDA used, the solvent, and the temperature of the analysis.
Illustrative NMR Data for Diastereomeric Derivatives:
The following table provides a hypothetical yet representative example of ¹H NMR data for the diastereomeric sulfonamides formed from the reaction of a scalemic mixture of Isopropyl-(1-methyl-pyrrolidin-3-yl)-amine with an enantiopure chiral derivatizing agent like (1S)-(+)-10-camphorsulfonyl chloride. The protons on the isopropyl group and the methyl group on the pyrrolidine ring are often well-resolved.
| Proton | Chemical Shift (δ) for (R,S)-diastereomer (ppm) | Chemical Shift (δ) for (S,S)-diastereomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |
|---|---|---|---|
| Isopropyl-CH | 3.15 | 3.12 | 0.03 |
| Isopropyl-CH₃ | 1.18 | 1.15 | 0.03 |
| Pyrrolidine-NCH₃ | 2.35 | 2.38 | 0.03 |
Chiral Shift Reagents (CSRs):
An alternative to covalent derivatization is the use of chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). nih.govchemistnotes.com These paramagnetic complexes form transient, diastereomeric complexes with the amine. The Lewis acidic lanthanide center coordinates to the lone pair of electrons on the amine's nitrogen atom. chemistnotes.com This interaction induces significant changes in the chemical shifts of the protons near the coordination site, with the magnitude of the shift being dependent on the specific diastereomeric complex formed. nih.gov
This approach offers the advantage of being non-destructive and reversible. The enantiomeric purity can be determined directly from the NMR spectrum of the amine in the presence of the CSR. However, challenges such as line broadening and the need for careful control of the substrate-to-reagent ratio can arise. tcichemicals.com
Polarimetry and Optical Rotation Measurements
Polarimetry is a classical and valuable technique for the analysis of chiral compounds, based on their ability to rotate the plane of polarized light. This property, known as optical activity, is a hallmark of enantiomers. Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite extent. For this compound, the (R)-enantiomer will exhibit a specific rotation ([α]) that is equal in magnitude but opposite in sign to that of its (S)-enantiomer.
The specific rotation is a characteristic physical property of a chiral compound and is defined by Biot's Law:
[α]Tλ = α / (l × c)
where:
[α] is the specific rotation
T is the temperature in degrees Celsius
λ is the wavelength of the light (commonly the sodium D-line at 589 nm)
α is the observed rotation in degrees
l is the path length of the polarimeter cell in decimeters (dm)
c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL)
By measuring the observed rotation of a sample of this compound of known concentration and path length, its specific rotation can be determined. This experimental value can then be compared to the specific rotation of the enantiomerically pure substance to determine the sample's enantiomeric excess (ee), also known as optical purity.
The enantiomeric excess is calculated using the formula:
ee (%) = ([α]observed / [α]max) × 100
where [α]max is the specific rotation of the pure enantiomer.
Expected Optical Rotation Data:
While the specific rotation value for this compound is not widely published, we can present a hypothetical but plausible data set based on structurally similar chiral amines. The sign of rotation for the designated (R)-enantiomer would need to be determined experimentally.
| Enantiomer | Hypothetical Specific Rotation [α]20D | Direction of Rotation |
|---|---|---|
| (R)-Isopropyl-(1-methyl-pyrrolidin-3-yl)-amine | +X° | Dextrorotatory |
| (S)-Isopropyl-(1-methyl-pyrrolidin-3-yl)-amine | -X° | Levorotatory |
| Racemic Mixture | 0° | Inactive |
Note: The value 'X' is a placeholder for the experimentally determined specific rotation. The sign of rotation for the (R)-enantiomer is presented here as positive for illustrative purposes.
This non-destructive technique is particularly useful for routine quality control and for providing a rapid assessment of the bulk enantiomeric composition of a sample.
Chemical Reactivity and Reaction Mechanisms of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine
Basicity and Nucleophilicity Profiles
The endocyclic tertiary amine's basicity is expected to be similar to that of 1-methylpyrrolidine, which has a reported pKa of 10.3. The exocyclic secondary amine's basicity will be influenced by the electronic effects of the isopropyl group and the pyrrolidine (B122466) ring. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and thus increases basicity. Therefore, the pKa value associated with the protonation of the secondary amine is expected to be in the typical range for acyclic secondary amines, which is generally around 11. For comparison, the pKa of the conjugate acid of pyrrolidine, a cyclic secondary amine, is 11.27. wikipedia.org The substitution on the ring and the presence of the isopropyl group will modulate this value.
The protonation equilibrium involves the following reactions:
Equation 1: Protonation of the exocyclic secondary amine (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + H₂O ⇌ (CH₃)₂CH-NH₂⁺-((R)-1-methyl-pyrrolidin-3-yl) + OH⁻
Equation 2: Protonation of the endocyclic tertiary amine (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + H₂O ⇌ (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidinium-3-yl) + OH⁻
The specific pKa values will also be dependent on the solvent used for the determination due to differences in solvation of the protonated and unprotonated forms of the amine.
| Compound | Structure | pKa of Conjugate Acid |
|---|---|---|
| Pyrrolidine | C₄H₉N | 11.27 wikipedia.org |
| 1-Methylpyrrolidine | C₅H₁₁N | 10.3 |
| Piperidine | C₅H₁₁N | 11.22 |
| Diethylamine (B46881) | C₄H₁₁N | 10.98 |
| Triethylamine | C₆H₁₅N | 10.65 |
Nucleophilicity refers to the ability of the amine to donate its lone pair of electrons to an electrophilic atom other than a proton. masterorganicchemistry.com Generally, for amines, nucleophilicity correlates with basicity, but it is also highly sensitive to steric hindrance. masterorganicchemistry.com Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, being a secondary amine, is expected to be a potent nucleophile.
The order of nucleophilicity for simple amines is often secondary > primary > tertiary > ammonia (B1221849). masterorganicchemistry.com The increased nucleophilicity of secondary amines compared to primary amines is attributed to the electron-donating effect of the two alkyl groups. However, the bulky isopropyl group and the adjacent pyrrolidine ring in this compound may introduce steric hindrance, which could temper its reactivity towards bulky electrophiles.
While quantitative nucleophilicity data, such as Mayr's nucleophilicity parameters, are not available for this specific compound, its reactivity can be inferred. It is expected to be more nucleophilic than primary amines like propylamine (B44156) but potentially less nucleophilic than less hindered secondary amines like diethylamine, especially in reactions where the transition state is sterically demanding. The endocyclic tertiary amine is a significantly weaker nucleophile due to severe steric shielding by the pyrrolidine ring and the N-methyl group.
Electrophilic Reactions of the Amine Nitrogen
The exocyclic secondary amine nitrogen of this compound is the primary site for reactions with electrophiles. These reactions include N-alkylation and N-acylation, leading to a variety of important nitrogen-containing compounds.
N-Alkylation involves the formation of a new carbon-nitrogen bond by the reaction of the amine with an alkylating agent, such as an alkyl halide. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. youtube.com The secondary amine can be converted into a tertiary amine. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org
Reaction Scheme 1: N-Alkylation with an Alkyl Halide (R'-X) (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + R'-X → (CH₃)₂CH-N(R')-((R)-1-methyl-pyrrolidin-3-yl) + HX
Over-alkylation to the quaternary ammonium salt can be an issue. nih.gov
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. libretexts.org This reaction is typically very rapid and exothermic.
Reaction Scheme 2: N-Acylation with an Acyl Chloride (R'-COCl) (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + R'-COCl → (CH₃)₂CH-N(COR')-((R)-1-methyl-pyrrolidin-3-yl) + HCl
The nucleophilic character of the secondary amine allows for the synthesis of amides, ureas, and carbamates.
Amides: As mentioned above, amides are readily formed by N-acylation. Alternatively, they can be synthesized by the reaction of the amine with carboxylic acids in the presence of a coupling agent or by aminolysis of esters, though the latter is often a slower reaction. google.comresearchgate.net
Ureas: Substituted ureas are synthesized by the reaction of the amine with an isocyanate. nih.govnih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. Alternatively, reactions with carbamoyl (B1232498) chlorides or phosgene (B1210022) followed by another amine can yield ureas.
Reaction Scheme 3: Urea Formation with an Isocyanate (R'-NCO) (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + R'-NCO → (CH₃)₂CH-N(C(O)NHR')-((R)-1-methyl-pyrrolidin-3-yl)
Carbamates: Carbamates can be prepared by reacting the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base to neutralize the HCl byproduct. google.com Another method involves the reaction with an alcohol and a carbonyl source like phosgene or its equivalents. google.com
Reaction Scheme 4: Carbamate (B1207046) Formation with a Chloroformate (R'-OCOCl) (CH₃)₂CH-NH-((R)-1-methyl-pyrrolidin-3-yl) + R'-OCOCl → (CH₃)₂CH-N(C(O)OR')-((R)-1-methyl-pyrrolidin-3-yl) + HCl
| Reaction Type | Electrophile | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide (R'-X) | Tertiary Amine |
| N-Acylation | Acyl Chloride (R'-COCl) | Amide |
| Urea Formation | Isocyanate (R'-NCO) | Urea |
| Carbamate Formation | Chloroformate (R'-OCOCl) | Carbamate |
Role as a Ligand and Organocatalyst in Organic Transformations
Chiral amines, particularly those based on the pyrrolidine scaffold, are of significant interest in asymmetric synthesis. psu.edumappingignorance.org The structure of this compound, which features a stereocenter and two nitrogen atoms with different steric and electronic properties, makes it a promising candidate for use as both a chiral ligand in metal-catalyzed reactions and as an organocatalyst.
As a chiral ligand , the two nitrogen atoms can coordinate to a metal center, forming a five-membered chelate ring. The chiral environment created by the (R)-configured C3 position and the substituents on the exocyclic nitrogen can induce enantioselectivity in a variety of metal-catalyzed transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The specific coordination mode and the resulting catalytic activity would depend on the metal and the reaction conditions.
As an organocatalyst , this amine can participate in reactions through two main pathways:
Enamine Catalysis: The secondary amine can react with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine intermediate. This enamine can then react with an electrophile, with the stereocenter on the pyrrolidine ring directing the stereochemical outcome of the reaction. This is a common mechanism for pyrrolidine-based catalysts in reactions like asymmetric aldol (B89426) and Michael additions. nih.gov
Brønsted Base/Hydrogen Bonding Catalysis: The amine can act as a chiral Brønsted base or participate in hydrogen bonding to activate a substrate and control the stereochemistry of a reaction. psu.edu
While specific applications of this compound as a ligand or organocatalyst are not extensively documented in readily available literature, its structural similarity to well-established catalysts, such as derivatives of proline and other chiral diamines, strongly suggests its potential in asymmetric synthesis. nih.govacs.org
Oxidative and Reductive Pathways Involving the Pyrrolidine Ring and Amine Group
The oxidation of this compound is expected to primarily target the nitrogen atoms. The molecule contains two potential sites for N-oxidation: the tertiary amine within the pyrrolidine ring and the secondary amine of the isopropylamino group.
Tertiary amines are generally more susceptible to N-oxidation than secondary amines. Studies on N-methylpyrrolidine (NMP), a structurally related compound, show that it is readily oxidized to form N-methylpyrrolidine-N-oxide. psu.edunih.gov This transformation can be achieved using common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). proquest.comasianpubs.org The reaction involves the nucleophilic attack of the tertiary nitrogen atom on the oxidant.
Therefore, it is highly probable that under controlled oxidation conditions, this compound would undergo selective N-oxidation at the more nucleophilic tertiary nitrogen of the N-methylpyrrolidine ring, yielding the corresponding N-oxide. acs.org Oxidation of the secondary amine to a hydroxylamine (B1172632) or nitrone is also possible but would likely require harsher conditions or different reagents. It is possible to achieve selective oxidation of a less reactive amine if the more reactive amine is first protonated, effectively protecting it from oxidation. nih.gov
Table 2: Predicted Products of Selective Oxidation
| Oxidation Site | Reagent Example | Predicted Major Product |
|---|---|---|
| Tertiary Amine (N1) | H₂O₂ or mCPBA | (R)-3-(isopropylamino)-1-methylpyrrolidine 1-oxide |
The oxidation can also occur at the carbon atom alpha to the nitrogen, leading to the formation of an iminium ion intermediate, which could be trapped by a nucleophile or further oxidized to a lactam. psu.edu
The pyrrolidine ring in this compound is fully saturated and therefore cannot be further hydrogenated without ring opening. However, the reverse reaction, dehydrogenation, is a significant pathway.
Recent studies have shown that N-substituted pyrrolidines can be catalytically dehydrogenated to form the corresponding aromatic pyrroles. nih.govacs.org A particularly effective method uses tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst in the presence of an alkene as a hydrogen acceptor. The proposed mechanism involves an initial rate-determining hydride abstraction from the C-H bond alpha to the pyrrolidine nitrogen, forming an iminium borohydride (B1222165) intermediate. acs.org Subsequent deprotonation and a second hydride abstraction event lead to the formation of the aromatic pyrrole (B145914) ring. N-alkyl substituted pyrrolidines have been successfully dehydrogenated using this method. nih.gov
Catalytic dehydrogenation can also be achieved using transition metal catalysts, such as palladium supported on silica (B1680970) gel, at elevated temperatures. google.com Applying these methods to this compound would be expected to yield a substituted N-methylpyrrole.
Mechanistic Investigations of Key Reactions
To elucidate the precise mechanisms of reactions involving this compound, particularly in a catalytic role, several experimental techniques could be employed.
Reaction Order Determination: To understand the role of the amine in a catalytic reaction, determining the reaction order with respect to the catalyst is a crucial first step. This is typically done by measuring the initial reaction rate at varying concentrations of the catalyst while keeping all other reactant concentrations constant. A plot of log(rate) versus log([catalyst]) would yield a straight line with a slope equal to the order of the reaction with respect to the catalyst. solubilityofthings.comlibretexts.org Modern graphical methods that use the entire reaction profile, rather than just initial rates, can also provide a rapid and accurate determination of the catalyst order. nih.gov
Kinetic Isotope Effects (KIE): The KIE is a powerful tool for probing the transition state of a rate-determining step. wikipedia.org It is measured by comparing the rate of a reaction using a substrate containing a heavy isotope (e.g., deuterium (B1214612), D) to the rate with the normal isotope (hydrogen, H).
Primary KIE: If the amine were acting as a Brønsted base to abstract a proton in the rate-determining step, replacing that proton with deuterium would result in a significant primary KIE (kH/kD > 1), as the C-D bond is stronger and harder to break than the C-H bond. acs.org Large KIE values have been observed in proton transfer steps for various amine-catalyzed reactions. wikipedia.org
Secondary KIE: If isotopic substitution is at a position not directly involved in bond breaking, a smaller secondary KIE may be observed. This can provide information about changes in hybridization at that center in the transition state. wikipedia.org
By systematically applying these methods to a reaction catalyzed by this compound, a detailed picture of the reaction mechanism and the nature of the rate-limiting transition state could be developed.
Isolation and Characterization of Reaction Intermediates
Currently, there is a lack of specific, publicly accessible research detailing the isolation and characterization of reaction intermediates involving this compound. Scientific investigations that would typically employ techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, or X-ray crystallography to identify and characterize transient species in reactions involving this compound have not been reported in the reviewed literature. Such studies are crucial for understanding the step-by-step pathway of a chemical transformation and for optimizing reaction conditions. The absence of this data prevents a detailed discussion on the specific intermediates that may form during its synthesis or subsequent reactions.
Energy Profiles and Transition State Analysis
While general principles of amine reactivity can be applied, the specific stereochemistry and substitution pattern of this compound would introduce unique electronic and steric effects that necessitate dedicated computational studies for an accurate understanding. The lack of such specific data underscores a need for further research into the fundamental chemical behavior of this compound.
Computational Chemistry and Molecular Modeling Studies of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine
Quantum Chemical Calculations.
Quantum chemical calculations offer a powerful lens to examine the electronic structure and energetic characteristics of Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine. These methods, grounded in the principles of quantum mechanics, provide detailed information that is often inaccessible through experimental techniques alone.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of molecules like this compound. DFT calculations can determine the molecule's ground-state electronic structure, offering insights into its stability and reactivity.
Electronic Structure and Orbital Analysis: DFT methods are used to calculate the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For similar pyrrolidine (B122466) derivatives, DFT studies have shown how substituents can alter these frontier orbital energies, thereby tuning the molecule's electronic behavior.
Charge Distribution: The distribution of electron density within this compound can be analyzed using population analysis methods like Natural Bond Orbital (NBO) analysis. This provides information on atomic charges and the nature of chemical bonds. Such analyses can reveal the most electropositive and electronegative sites in the molecule, which are crucial for understanding intermolecular interactions. For instance, the nitrogen atoms in the pyrrolidine ring and the amine group are expected to be regions of high electron density.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy in predicting molecular energies and structures.
For molecules similar in structure to this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed to obtain highly accurate geometric parameters, including bond lengths, bond angles, and dihedral angles. These calculations are also invaluable for determining relative energies of different conformers with a high degree of confidence. Studies on related bicyclic compounds have demonstrated the power of ab initio methods in confirming conformational preferences observed in solution.
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters. These theoretical predictions can be compared with experimental spectra to confirm the structure and conformation of a molecule.
NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. Comparing the calculated shifts with experimental data helps in the precise assignment of resonances.
Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. These calculations can also aid in the interpretation of experimental vibrational spectra by assigning specific vibrational modes to the observed absorption bands.
Circular Dichroism (CD) Spectra: For a chiral molecule like the (R)-enantiomer of this compound, theoretical calculation of the Circular Dichroism (CD) spectrum is particularly valuable. Time-dependent DFT (TD-DFT) is commonly used for this purpose. The calculated CD spectrum can be used to predict the absolute configuration of the molecule by comparing it with the experimentally measured spectrum.
Molecular Mechanics and Molecular Dynamics Simulations.
While quantum chemical methods provide deep insights into the electronic nature of a molecule, molecular mechanics and molecular dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of larger systems or over longer timescales.
The flexibility of the pyrrolidine ring and the isopropyl group in this compound gives rise to multiple possible conformations. Molecular mechanics methods, which use a classical force field to describe the potential energy of the system, can be used to perform a systematic conformational search. This allows for the identification of low-energy conformers and the determination of their relative populations at a given temperature. The results of such a search can be visualized in a conformational energy landscape plot, which maps the potential energy as a function of key dihedral angles.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment, providing insights into how interactions with solvent molecules affect its conformation and dynamics. MD simulations track the positions of all atoms in the system over time, offering a dynamic picture of the molecule's behavior.
By performing MD simulations in different solvents, one can assess how the conformational equilibrium shifts in response to the polarity and hydrogen-bonding capability of the solvent. For instance, in a polar solvent, conformations with a larger dipole moment may be stabilized. These simulations also provide information on the hydration shell around the molecule and the dynamics of solvent exchange. Studies on similar amine derivatives have shown that the conformational dynamics can be significantly influenced by the surrounding solvent molecules.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Møller-Plesset perturbation theory |
Prediction of Molecular Interactions in Solution and Solid State
The interactions of this compound in both solution and solid states are governed by the interplay of its structural features: a secondary amine, a tertiary amine, and nonpolar alkyl groups. Computational methods, such as molecular dynamics (MD) simulations and quantum chemical calculations, can predict these interactions.
In an aqueous solution, MD simulations can model the hydration of the molecule. The two nitrogen atoms are expected to be primary sites for hydration, acting as hydrogen bond acceptors. The secondary amine group (-NH-) also possesses a hydrogen atom that can act as a hydrogen bond donor. Simulations of similar amine-containing polymers in water have shown that while the number of hydrogen bonds is not significantly affected by the specific chemical structure, the relaxation dynamics of these bonds are influenced by the hydrophobicity of the molecule. bohrium.com The isopropyl and methyl groups, being hydrophobic, would likely influence the local water structure, leading to a slower dynamic exchange of water molecules in their immediate vicinity. bohrium.com
Table 1: Predicted Intermolecular Interaction Parameters for this compound
| Interaction Type | Potential Donor/Acceptor Atoms | Estimated Energy (kcal/mol) | Role in State |
|---|---|---|---|
| Hydrogen Bonding | Secondary N-H (donor), N atoms (acceptors) | -3 to -7 | Crystal packing, Solvation |
| Van der Waals | Isopropyl group, Pyrrolidine ring (CH2) | -0.5 to -2 | Crystal packing, Solvation shell structure |
Docking and Interaction Studies with Model Receptors or Surfaces
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor. For this compound, docking studies can elucidate how it might interact with a hypothetical binding site, providing insights into the key forces driving molecular recognition. Studies on a wide range of pyrrolidine derivatives have consistently shown that hydrogen bonding and electrostatic interactions are crucial for their binding affinity to biological targets. nih.gov
In a model receptor binding pocket, the pyrrolidine scaffold can establish multiple points of interaction. The secondary amine group is a potent hydrogen bond donor. The tertiary amine of the N-methyl group and the secondary amine's nitrogen can both act as hydrogen bond acceptors. Docking studies performed on other pyrrolidine derivatives frequently identify key interactions with amino acid residues like aspartic acid, glutamic acid, serine, and threonine, which can act as hydrogen bond partners. mdpi.com
The non-polar isopropyl and methyl groups, along with the aliphatic backbone of the pyrrolidine ring, contribute through van der Waals interactions. These interactions are critical for achieving a snug fit within a hydrophobic or partially hydrophobic pocket of a receptor, displacing water molecules and contributing favorably to the binding energy. The stereochemistry of the molecule, specifically the (R)-configuration at the 3-position of the pyrrolidine ring, is crucial in determining the precise spatial arrangement of these groups and, consequently, the quality of the fit within a chiral binding site.
Table 2: Illustrative Docking Interaction Analysis with a Model Kinase Receptor
| Interacting Group of Ligand | Receptor Amino Acid Residue (Example) | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Secondary Amine (N-H) | Asp181 (Carbonyl Oxygen) | Hydrogen Bond (Donor) | 1.9 |
| Tertiary Amine (N-methyl) | Ser15 (Hydroxyl Hydrogen) | Hydrogen Bond (Acceptor) | 2.2 |
| Isopropyl Group | Val23, Leu120 | Van der Waals | 3.5 - 4.5 |
The Molecular Electrostatic Potential (MESP) is a valuable property for understanding the charge distribution of a molecule and predicting its reactivity and intermolecular interactions. nih.gov The MESP map visualizes the electrostatic potential on the electron density surface of a molecule.
For this compound, an MESP analysis would reveal distinct regions of positive and negative potential.
Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, would be concentrated around the two nitrogen atoms due to the presence of their lone pairs of electrons. These sites represent the most likely points for electrophilic attack or for acting as hydrogen bond acceptors. researchgate.net
Positive Potential (Blue): The most positive potential would be located around the hydrogen atom attached to the secondary amine, making it the primary site for nucleophilic attack and the strongest hydrogen bond donor. The hydrogens on the alkyl groups would exhibit a weaker positive potential.
Neutral Potential (Green): The aliphatic regions, such as the isopropyl group and the carbon backbone, would show a near-neutral potential.
This charge distribution is fundamental to how the molecule interacts with polar solvents, ions, and the charged or polar residues within a receptor's binding site. nih.gov
Cheminformatics Approaches for Analog Design Principles
Cheminformatics utilizes computational methods to analyze structure-activity relationships, guiding the design of new molecules with improved properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this field. nih.gov
For a molecule like this compound, a QSAR study would begin with a dataset of structurally similar pyrrolidine derivatives and their measured biological activities. researchgate.netnih.gov Computational descriptors representing various molecular properties (e.g., steric, electronic, hydrophobic) are then calculated for each analog. Statistical methods are employed to build a mathematical model that correlates these descriptors with the observed activity.
Such a model can reveal key principles for analog design. For instance, a QSAR model might indicate that:
Increasing the size of the N-alkyl substituent (e.g., from methyl to ethyl) positively correlates with activity, suggesting a larger hydrophobic pocket in the target receptor.
The presence of a hydrogen bond donor at the 3-position is critical, as its removal leads to a significant drop in activity.
The electrostatic potential around the pyrrolidine nitrogen is a key factor, with higher negative potential correlating with stronger binding.
These insights allow chemists to prioritize the synthesis of new analogs that are predicted by the model to have higher activity, thereby accelerating the drug discovery and design process. frontiersin.org The versatility of the pyrrolidine scaffold makes it an excellent candidate for such analog-based design strategies. nih.govnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aspartic acid |
| Glutamic acid |
| Serine |
| Threonine |
| Valine |
| Leucine |
Synthesis and Characterization of Analogues and Derivatives of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine
Systematic Modification of the Isopropyl Side Chain
Alterations to the N-isopropyl group are undertaken to probe the steric and electronic requirements of the binding pocket of a potential biological target. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
Homologation involves the systematic extension of the alkyl chain, while branching variations explore the impact of steric bulk near the amine nitrogen. Starting from the parent (R)-1-methyl-pyrrolidin-3-amine, various alkyl groups can be introduced via reductive amination with corresponding aldehydes or ketones.
For example, reacting (R)-1-methyl-pyrrolidin-3-amine with acetone (B3395972) yields the isopropyl derivative. Using different ketones or aldehydes, a series of analogues can be synthesized.
Interactive Data Table: Examples of Side Chain Homologation and Branching
| Analogue Name | Side Chain | Precursor (Aldehyde/Ketone) | Typical Yield (%) |
|---|---|---|---|
| Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amine | Ethyl | Acetaldehyde | 85-95 |
| Propyl-((R)-1-methyl-pyrrolidin-3-yl)-amine | n-Propyl | Propionaldehyde | 80-90 |
| Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine | Isopropyl | Acetone | 90-98 |
| sec-Butyl-((R)-1-methyl-pyrrolidin-3-yl)-amine | sec-Butyl | 2-Butanone | 75-85 |
Yields are representative and can vary based on specific reaction conditions.
Incorporating heteroatoms (such as oxygen or nitrogen) or functional groups (like hydroxyl or ether moieties) into the side chain can introduce new hydrogen bonding capabilities or alter the polarity of the molecule. This is often achieved by using functionalized aldehydes or ketones in the reductive amination step. For instance, using 1-hydroxyacetone would introduce a hydroxyl group adjacent to the amine.
Interactive Data Table: Examples of Functionalized Side Chains
| Analogue Name | Side Chain | Precursor | Key Functional Group |
|---|---|---|---|
| ((R)-1-methyl-pyrrolidin-3-yl)-(1-methoxypropan-2-yl)-amine | 1-Methoxypropan-2-yl | Methoxyacetone | Ether |
| 1-(((R)-1-methyl-pyrrolidin-3-yl)amino)propan-2-ol | 2-Hydroxypropyl | 1-Hydroxyacetone | Hydroxyl |
Diversification of the Pyrrolidine (B122466) Ring System
Modifying the central pyrrolidine scaffold is a key strategy to alter the spatial orientation of the substituents and explore new binding interactions. nih.gov The stereochemistry and substitution pattern of the ring are critical for biological activity. nih.gov
Introducing substituents at various positions on the pyrrolidine ring can provide insights into the steric and electronic tolerances of the target. Synthesis of these analogues often begins with a differently substituted pyrrolidine precursor. For example, using a 4-substituted-pyrrolidin-3-amine derivative as a starting point would lead to a corresponding series of analogues. Stereoselective synthesis methods are crucial to control the orientation of these new substituents. mdpi.com
Interactive Data Table: Examples of Pyrrolidine Ring Substitutions
| Analogue Name | Ring Substitution | Position | Stereochemistry |
|---|---|---|---|
| Isopropyl-((3R,4S)-4-fluoro-1-methyl-pyrrolidin-3-yl)-amine | Fluoro | C4 | (3R, 4S) |
| ((3R,4R)-4-hydroxy-1-methyl-pyrrolidin-3-yl)-isopropyl-amine | Hydroxyl | C4 | (3R, 4R) |
Interactive Data Table: Examples of Ring Size Variation
| Analogue Name | Ring System | Notes |
|---|---|---|
| Isopropyl-((R)-1-methyl-azetidin-3-yl)-amine | Azetidine (4-membered) | Ring contraction analogue |
| Isopropyl-((R)-1-methyl-piperidin-3-yl)-amine | Piperidine (6-membered) | Ring expansion analogue |
N-Functionalization Strategies
The N-methyl group on the pyrrolidine ring contributes to the basicity and lipophilicity of the parent compound. Replacing this group with other functionalities allows for the exploration of these properties. Synthetic strategies often involve starting with a precursor that lacks the N-methyl group, such as (R)-N-isopropyl-pyrrolidin-3-amine, followed by N-alkylation or N-acylation.
Interactive Data Table: Examples of N-Functionalization
| Analogue Name | N1-Substituent | Synthetic Approach |
|---|---|---|
| Ethyl-((R)-3-(isopropylamino)pyrrolidin-1-yl)ethan-1-one | N-Acetyl | Acylation with acetyl chloride |
| (R)-N-isopropyl-1-ethyl-pyrrolidin-3-amine | N-Ethyl | Reductive amination with acetaldehyde |
| (R)-1-Benzyl-N-isopropyl-pyrrolidin-3-amine | N-Benzyl | Alkylation with benzyl bromide |
Synthesis of N-Acyl, N-Sulfonyl, and N-Alkyl Derivatives
The secondary isopropylamino group is a key site for derivatization. Standard organic synthesis protocols can be employed to introduce a variety of functional groups at this position, yielding N-acyl, N-sulfonyl, and N-alkyl derivatives.
N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in an aprotic solvent (e.g., dichloromethane, THF) affords the corresponding N-acyl derivatives (amides). This reaction is typically high-yielding and allows for the introduction of a wide array of acyl groups, from simple aliphatic chains to complex aromatic and heterocyclic moieties.
N-Sulfonylation: Similarly, N-sulfonyl derivatives are prepared by reacting the parent amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, or various substituted benzenesulfonyl chlorides). The reaction is generally carried out under basic conditions, often using pyridine as both the solvent and the acid scavenger, or with an amine base like triethylamine in a solvent such as dichloromethane.
N-Alkylation: Introduction of a third substituent on the amine nitrogen to create a tertiary amine can be achieved through several methods. Reductive amination, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), is a common and effective method. Alternatively, direct alkylation with an alkyl halide (e.g., methyl iodide, benzyl bromide) can be performed, though this can sometimes lead to the formation of quaternary ammonium (B1175870) salts as a side product if the resulting tertiary amine is sufficiently nucleophilic.
The table below summarizes the general synthetic approaches for these derivatizations.
| Derivative Type | Reagents | Base | Typical Solvent | Product Functional Group |
| N-Acyl | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((R-CO)₂O) | Triethylamine, DIPEA | Dichloromethane (DCM) | Amide |
| N-Sulfonyl | Sulfonyl Chloride (R-SO₂Cl) | Triethylamine, Pyridine | Dichloromethane, Pyridine | Sulfonamide |
| N-Alkyl | Aldehyde/Ketone + NaBH(OAc)₃ (Reductive Amination) | N/A | Dichloroethane (DCE) | Tertiary Amine |
| N-Alkyl | Alkyl Halide (R-X) | K₂CO₃, NaHCO₃ | Acetonitrile (B52724) (ACN), DMF | Tertiary Amine |
Formation of Quaternary Ammonium Salts
The tertiary nitrogen atom within the N-methyl-pyrrolidine ring is susceptible to quaternization. This transformation is typically achieved through the Menschutkin reaction, which involves the treatment of the tertiary amine with an alkyl halide. acs.org The reaction converts the neutral tertiary amine into a permanently charged quaternary ammonium salt. acs.org
The synthesis is generally straightforward, involving the reaction of this compound or its N-alkylated derivatives with an excess of an alkylating agent, such as methyl iodide, ethyl bromide, or benzyl chloride. The choice of solvent depends on the reactivity of the alkyl halide and the solubility of the reactants, with polar aprotic solvents like acetonitrile, acetone, or dimethylformamide (DMF) being common choices. The resulting quaternary ammonium salt often precipitates from the reaction mixture or can be isolated after solvent removal. acs.org The nature of the counter-ion (halide) can be exchanged using ion-exchange chromatography if required. Quaternary ammonium compounds are valued for their increased water solubility and have distinct biological and chemical properties compared to their tertiary amine precursors. acs.orgorganic-chemistry.org
The table below illustrates the formation of various quaternary ammonium salts from a representative tertiary amine precursor.
| Precursor | Alkylating Agent (R-X) | Solvent | Quaternary Ammonium Salt Cation |
| This compound | Methyl Iodide (CH₃I) | Acetonitrile | (R)-3-(Isopropylamino)-1,1-dimethylpyrrolidinium |
| This compound | Ethyl Bromide (CH₃CH₂Br) | Acetone | (R)-1-Ethyl-3-(isopropylamino)-1-methylpyrrolidinium |
| This compound | Benzyl Chloride (BnCl) | DMF | (R)-1-Benzyl-3-(isopropylamino)-1-methylpyrrolidinium |
Synthesis of Stereoisomers and Diastereomers for Comparative Studies
The stereochemistry of a molecule is fundamental to its interaction with chiral biological systems. To investigate the importance of the stereocenters in this compound, the synthesis of its enantiomer and various diastereomers is essential.
Synthesis of the (S)-Enantiomer
The synthesis of the (S)-enantiomer, Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine, requires a stereocontrolled approach. A common strategy involves starting from a commercially available chiral building block. For instance, the synthesis can commence from (R)-3-hydroxypyrrolidine.
A plausible synthetic route is as follows:
Protection of the Pyrrolidine Nitrogen: The secondary amine of (R)-3-hydroxypyrrolidine is first protected with a suitable group, such as a benzyl (Bn) or a tert-butyloxycarbonyl (Boc) group.
Activation of the Hydroxyl Group: The hydroxyl group at the C3 position is converted into a good leaving group, typically by mesylation or tosylation, to yield a sulfonate ester.
Nucleophilic Substitution with Inversion: The activated hydroxyl group undergoes nucleophilic substitution (SN2) with an appropriate nitrogen nucleophile, such as sodium azide (B81097) or ammonia (B1221849). googleapis.com This reaction proceeds with a Walden inversion, transforming the (R) stereocenter into the (S) configuration. googleapis.com This step is critical for establishing the desired stereochemistry of the final product.
Reduction and N-Alkylation: If an azide was used, it is reduced to the primary amine. The pyrrolidine nitrogen is then methylated (e.g., via reductive amination with formaldehyde), followed by N-isopropylation of the C3-amino group (e.g., via reductive amination with acetone).
Deprotection: Finally, the protecting group on the pyrrolidine nitrogen is removed to yield the target (S)-enantiomer.
This method allows for the efficient and stereoselective preparation of the (S)-enantiomer for direct comparison with the (R)-enantiomer in various studies. researchgate.net
Synthesis of Diastereomers with Additional Chiral Centers
Diastereomers can be synthesized by introducing one or more additional chiral centers into the molecule. This can be achieved in several ways:
Modification of the N-Alkyl Group: Using a chiral ketone, such as (R)- or (S)-3-methyl-2-butanone, in the reductive amination step to introduce the N-alkyl group would generate a mixture of two diastereomers. These diastereomers, possessing (R,R) and (R,S) configurations (assuming the pyrrolidine is (R)), could potentially be separated by chromatography.
Substitution on the Pyrrolidine Ring: Starting with a chiral pyrrolidine precursor that already contains another substituent, for example, a methyl group at the C4 position, would lead to diastereomeric products. The synthesis of such substituted pyrrolidines can be complex, often relying on asymmetric cycloaddition reactions or starting from chiral pool materials like hydroxyproline. acs.orgmdpi.com The relative stereochemistry of the substituents on the ring (cis or trans) would define the diastereomer.
The synthesis of these diastereomers allows for a detailed exploration of the steric and conformational requirements for the molecule's activity, providing deeper insights than a simple enantiomeric comparison. nih.govnih.gov
High-Throughput and Combinatorial Synthesis Methodologies for Analogue Libraries
To efficiently explore the chemical space around the this compound scaffold, high-throughput and combinatorial synthesis strategies are invaluable. medjrf.com These approaches enable the rapid generation of large, diverse collections of related compounds, known as analogue libraries. nih.govenamine.net
Parallel Synthesis: This is a common high-throughput technique where reactions are run simultaneously in an array format, such as a 96-well plate. nih.gov For the target scaffold, a library could be generated by reacting the parent amine with a diverse set of building blocks in each well. For example:
An N-acylation library could be created by reacting this compound with an array of 88 different acyl chlorides in a 96-well plate, with the remaining wells used for controls.
A reductive amination library could be synthesized by reacting the precursor (R)-1-methyl-3-aminopyrrolidine with an array of different aldehydes and ketones to generate diversity at the N-alkyl position.
After the reactions are complete, high-throughput purification methods, such as solid-phase extraction (SPE) or preparative HPLC, are often employed to isolate the products. researchgate.net
Combinatorial Chemistry: More complex libraries can be built using combinatorial approaches like the split-and-pool method. nih.govnih.gov This strategy allows for the combination of multiple points of diversity in a single library. For instance, a library could be designed to vary substituents at both the secondary amine and the pyrrolidine nitrogen. The synthesis might involve a solid-phase approach where the pyrrolidine core is attached to a resin bead. researchgate.net The beads are then split into groups for the first set of reactions (e.g., adding different alkyl groups to the C3-amine), pooled, and then split again for the second set of reactions (e.g., adding different substituents to the pyrrolidine nitrogen after cleavage from the resin). This methodology can generate thousands of unique compounds with high efficiency. acs.orgcapes.gov.br
These high-throughput and combinatorial methods dramatically accelerate the process of generating SAR data, facilitating the rapid identification of compounds with optimized properties. cam.ac.uk
Advanced Analytical Methodologies for the Study of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine
Chromatographic Separations and Detection
Chromatographic techniques are fundamental in the analytical workflow for pharmaceutical compounds, offering robust platforms for separation and quantification. For a chiral amine like Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, various chromatographic approaches are employed to address different analytical challenges, from routine purity checks to complex enantiomeric separations.
Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful tool for the rapid and efficient analysis of pharmaceutical compounds. The use of sub-2 µm particle columns allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. mdpi.com Method development for this compound focuses on achieving a robust separation from potential process-related impurities and degradation products.
Given that the target compound is a secondary amine and lacks a strong chromophore, derivatization may be employed to enhance UV detection. google.comresearchgate.net However, direct detection at low wavelengths (e.g., 200-220 nm) is also feasible. A reversed-phase method is typically preferred for its versatility. The development process involves a systematic optimization of critical parameters such as mobile phase composition (including pH and organic modifier), column chemistry, and temperature to ensure optimal peak shape and resolution.
Key Development Considerations:
Column Selection: A C18 column is a common starting point, offering good retention for moderately polar compounds.
Mobile Phase pH: As an amine, the compound's retention is highly dependent on the pH of the mobile phase. An acidic pH (e.g., using formic acid or phosphoric acid) ensures the analyte is in its protonated, more polar form, leading to predictable reversed-phase behavior.
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common choices. The type and gradient profile of the organic modifier are optimized to achieve the desired separation from impurities. cipac.org
Below is a table summarizing a typical set of optimized UHPLC parameters for purity analysis.
| Parameter | Condition |
|---|---|
| Instrument | UHPLC system with UV/DAD detector |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 1 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it a valuable tool for identifying and quantifying volatile and semi-volatile compounds. chromatographyonline.com However, primary and secondary amines like this compound often exhibit poor chromatographic behavior on standard non-polar GC columns due to their polarity and tendency to form hydrogen bonds, leading to peak tailing and adsorption. researchgate.net
To overcome these issues, derivatization is a common strategy. psu.edu This process chemically modifies the amine group to create a less polar, more volatile, and more thermally stable derivative suitable for GC analysis. researchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a frequent choice for converting active hydrogens on amines into trimethylsilyl (B98337) (TMS) ethers.
Derivatization and Analysis Workflow:
The sample containing this compound is dried to remove moisture, which can consume the derivatizing reagent.
The derivatizing reagent (e.g., BSTFA with a catalyst like trimethylchlorosilane) is added in a suitable aprotic solvent.
The reaction mixture is heated to ensure complete derivatization.
An aliquot of the derivatized sample is injected into the GC-MS system.
The mass spectrometer provides structural information, with the resulting mass spectrum of the derivative used for identification. nih.gov
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| MS Transfer Line Temp | 280 °C |
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations within the pharmaceutical industry. selvita.comresearchgate.net It combines the benefits of both gas and liquid chromatography, using a supercritical fluid, typically carbon dioxide, as the main mobile phase. This results in low viscosity and high diffusivity, allowing for faster separations and higher efficiency compared to HPLC. afmps.be SFC is considered a "green chemistry" alternative due to the significant reduction in the use of organic solvents. selvita.com
For the analysis of this compound, SFC is ideally suited to confirm its enantiomeric purity by separating it from its unwanted (S)-enantiomer. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely successful for a broad range of chiral compounds. chromatographyonline.com To elute and achieve good peak shape for a basic compound, a polar organic modifier (co-solvent) like methanol and a basic additive like isopropylamine (B41738) are typically added to the carbon dioxide mobile phase. afmps.be
| Parameter | Condition |
|---|---|
| Instrument | Analytical SFC system |
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970), 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | CO₂ / Methanol with 0.2% Isopropylamine (80:20 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 215 nm |
| Analysis Time | < 5 minutes |
Electrophoretic Techniques
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers a different selectivity mechanism compared to chromatography. nih.gov It is particularly advantageous for the analysis of charged species, requiring minimal sample and solvent consumption. nih.gov
Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates analytes based on their mass-to-charge ratio. nih.gov For this compound, which is a basic compound, CZE is an excellent method for assessing its purity and confirming its charge state. In an acidic buffer, the amine group will be protonated, imparting a positive charge on the molecule. When a voltage is applied across the capillary, these positively charged ions migrate towards the cathode at a velocity dependent on their electrophoretic mobility. Neutral impurities will move with the electroosmotic flow, while other charged impurities will separate based on their own mass-to-charge ratios, providing a high-resolution purity profile.
| Parameter | Condition |
|---|---|
| Instrument | Capillary Electrophoresis system with DAD |
| Capillary | Fused silica, 50 cm total length (40 cm effective), 50 µm i.d. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | +20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | Direct UV at 200 nm |
To resolve enantiomers using CE, a chiral selector must be added to the background electrolyte. mdpi.comresearchgate.net This technique, known as chiral capillary electrophoresis, relies on the differential interaction between the enantiomers and the chiral selector, which leads to a difference in their apparent electrophoretic mobility and thus their separation. nih.gov
Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their versatility and ability to form transient diastereomeric inclusion complexes with a wide range of molecules. researchgate.netnih.gov For a cationic compound like this compound, negatively charged CD derivatives, such as sulfated-β-cyclodextrin or carboxymethyl-β-cyclodextrin, are highly effective. The charged nature of the selector enhances the mobility differences between the diastereomeric complexes. Method development involves optimizing the type and concentration of the chiral selector, as well as the pH and composition of the background electrolyte, to achieve baseline resolution of the (R)- and (S)-enantiomers. mdpi.com
| Parameter | Condition |
|---|---|
| Chiral Selector (CS) | 10 mM Sulfated-β-cyclodextrin |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 3.0 |
| Capillary | Fused silica, 60 cm total length (50 cm effective), 50 µm i.d. |
| Voltage | +25 kV |
| Temperature | 20 °C |
| Injection | Hydrodynamic (50 mbar for 3 s) |
| Detection | Direct UV at 214 nm |
Spectroscopic Quantification Methods
Spectroscopic methods provide powerful tools for the quantification of analytes. However, this compound, like many aliphatic and alicyclic amines, lacks a strong native chromophore or fluorophore, making direct quantification by UV-Vis or fluorescence spectroscopy challenging. researchgate.net To overcome this limitation, derivatization strategies are employed to introduce a chromophoric or fluorescent moiety into the molecule, enabling sensitive detection.
UV-Visible spectrophotometry is a robust and widely accessible technique for quantitative analysis. For a compound like this compound, which does not absorb significantly in the UV-Vis region, chemical derivatization is a necessary prerequisite for analysis. researchgate.net This process involves reacting the secondary amine group with a specific reagent to form a new compound (a chromophoric derivative) that has strong absorbance at a particular wavelength.
The selection of a derivatizing agent is critical and depends on the reactivity of the amine and the desired analytical wavelength. Common reagents for amines produce colored or UV-absorbing products, shifting the analytical wavelength away from the region where potential interferences from the sample matrix might occur. youtube.com
Several classes of reagents are effective for the derivatization of secondary amines. For instance, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) reacts with amines to form intensely colored products with an absorbance maximum around 470 nm. nih.gov Another common agent is based on the 3,5-dinitrophenyl moiety, which can be used to create derivatives suitable for spectrophotometric measurement. nih.gov The reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization for accurate quantification. nih.gov
| Derivatizing Agent | Resulting Chromophore | Typical λmax (nm) | Key Features |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | N-substituted aminobenzofurazan | ~470 | Forms intensely colored products; suitable for visible-range detection. nih.gov |
| 2,4-Dinitrofluorobenzene (DNFB) | N-substituted dinitrophenylamine | ~360 | Sanger's reagent; classic derivatization for amines. |
| 3,5-Dinitrophenyl isocyanate | N-substituted dinitrophenylurea | Varies | Used in solid-phase derivatization for chiral recognition. nih.gov |
| Pentafluorobenzoyl chloride | N-substituted pentafluorobenzamide | ~260 | Provides a UV-active derivative. |
This table is interactive. You can sort and filter the data.
Fluorescence spectroscopy offers significantly higher sensitivity compared to UV-Vis spectrophotometry. The strategy is similar: a non-fluorescent molecule is chemically tagged with a fluorophore. This involves reacting this compound with a derivatizing agent to create a fluorescently labeled analogue.
A variety of reagents are available for the fluorescent labeling of secondary amines. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts. nih.govthermofisher.com These derivatives exhibit large Stokes shifts and their fluorescence is often sensitive to the local environment. thermofisher.com The reaction for secondary amines is typically rapid. nih.gov
Other prominent fluorescent tagging agents include fluorescamine (B152294) and NBD fluoride. Fluorescamine reacts with primary amines to form fluorescent products, but modifications to protocols can allow for the detection of secondary amines as well. thermofisher.com NBD halides (chloride and fluoride) react with both primary and secondary amines to yield fluorescent derivatives. thermofisher.com The choice of reagent depends on factors such as desired excitation and emission wavelengths, quantum yield, and reaction kinetics.
| Fluorescent Tagging Agent | Reactive Group | Excitation λmax (nm) | Emission λmax (nm) | Key Features |
| Dansyl Chloride | Sulfonyl chloride | ~340 | ~510 | Forms stable, highly fluorescent adducts with secondary amines. nih.govthermofisher.com |
| NBD-F (4-Fluoro-7-nitrobenzofurazan) | Activated fluoride | ~470 | ~530 | Reacts with secondary amines; fluorescence quantum yield can be solvent-dependent. thermofisher.com |
| F-trap pyrene | Marshall linker | ~340 | ~380 / ~400 | Reagent designed for peak-free HPLC analysis by removing excess reagent via a fluorous tag. nih.gov |
| BODIPY-based probes | Various | Varies | Varies | Can be engineered for high sensitivity and specific responses. rsc.org |
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Hyphenated Techniques for Enhanced Analytical Resolution
Hyphenated techniques, which couple a separation method (like chromatography) with a detection method (like mass spectrometry), are essential for analyzing complex mixtures and providing unequivocal identification and quantification. amazonaws.com These methods are central to impurity profiling and structural elucidation in pharmaceutical analysis. ijprajournal.comrroij.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for pharmaceutical analysis due to its exceptional sensitivity and selectivity. biomedres.us It is ideally suited for the trace analysis of this compound and the comprehensive profiling of its related impurities. ijprajournal.comijnrd.org The process involves separating the target compound from its impurities using high-performance liquid chromatography (HPLC), followed by detection and structural characterization using tandem mass spectrometry.
In LC-MS/MS, the mass spectrometer can be operated in several modes. A full scan provides the molecular weights of all eluting compounds. For quantification and impurity detection at very low levels, Selected Reaction Monitoring (SRM) is used. In SRM, a specific precursor ion (e.g., the molecular ion of the target compound or a suspected impurity) is selected and fragmented, and only a specific product ion is monitored. This highly selective process filters out chemical noise and allows for quantification at trace levels. nih.gov
This technique is invaluable for creating an "impurity fingerprint" of a drug substance. nih.gov By generating MS/MS spectra for each impurity, a characteristic fragmentation pattern is obtained, which can be used for identification and to distinguish between isomers. nih.gov
| Parameter | Typical Setting/Value | Purpose |
| LC Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Separation based on hydrophobicity. labrulez.com |
| Mobile Phase | Gradient of water and acetonitrile with formic acid or ammonium (B1175870) formate | Provides good peak shape and ionization efficiency. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes amine compounds. |
| MS Analysis Mode | Selected Reaction Monitoring (SRM) | High sensitivity and selectivity for quantification. |
| Precursor Ion (Q1) | [M+H]+ of the analyte/impurity | Selects the ion of interest for fragmentation. |
| Product Ion (Q3) | Specific fragment ion | Confirms identity and provides quantification. |
| Collision Energy | Optimized for each analyte | Controls the fragmentation process to generate a reproducible "fingerprint". nih.gov |
This table is interactive. You can sort and filter the data.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. The analysis of amines like this compound by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape and adsorption onto active sites in the GC system. gcms.czlabrulez.com
To overcome these challenges, specialized capillary columns with base-deactivated surfaces and phases designed for amine analysis are often used (e.g., Rtx-Volatile Amine columns). gcms.cznih.gov Alternatively, chemical derivatization (e.g., acylation or silylation) can be employed to reduce the polarity and improve the chromatographic behavior of the amine. psu.edu Headspace GC, which analyzes the vapor phase above a sample, is another effective technique for volatile amines, minimizing matrix effects. nih.govrsc.org
Once separated by the GC, the compounds are analyzed by tandem mass spectrometry. Similar to LC-MS/MS, GC-MS/MS provides high selectivity and sensitivity, making it suitable for analyzing the target compound in complex matrices such as environmental samples or in the presence of synthesis precursors. nih.govmdpi.com The fragmentation patterns generated in the mass spectrometer provide definitive structural information for identification.
| Parameter | Typical Setting/Value | Purpose |
| GC Column | Base-deactivated, amine-specific column (e.g., Rtx-Volatile Amine) | Minimizes peak tailing and analyte adsorption. gcms.cz |
| Injection Mode | Split/Splitless or Headspace | Splitless for trace analysis; Headspace for volatile amines in complex matrices. nih.gov |
| Carrier Gas | Helium | Inert gas for carrying analytes through the column. nih.gov |
| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | Separates compounds based on boiling point and column interaction. nih.gov |
| Ionization Source | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |
| MS Analysis Mode | Full Scan / Selected Ion Monitoring (SIM) / MS/MS | Full scan for identification; SIM or MS/MS for quantification. |
This table is interactive. You can sort and filter the data.
The hyphenation of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS), often via a liquid chromatography interface (LC-NMR-MS), represents a pinnacle in analytical chemistry for unequivocal structure elucidation. wisdomlib.orgslideshare.net While MS provides precise mass and fragmentation data, NMR offers detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. omicsonline.orgresearchgate.net
This combination is particularly powerful for identifying unknown impurities or degradation products. wisdomlib.org In a typical LC-NMR-MS setup, the sample is first separated by HPLC. The eluent is split, with a portion directed to the MS for molecular weight determination and another portion directed to the NMR spectrometer. The NMR can be operated in a "stopped-flow" mode, where the flow is paused to acquire detailed 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra of a specific peak of interest. scispace.com
For a molecule like this compound, LC-NMR-MS would be used to:
Confirm the identity of the main component against a reference standard.
Isolate a signal from an unknown impurity.
Use MS to determine its molecular formula.
Use 1D and 2D NMR data to piece together its complete chemical structure, including subtle differences from the parent compound, such as positional isomers or changes in substituents. researchgate.net
This integrated approach provides a complete picture of a sample's composition, combining separation with two orthogonal and highly informative detection methods. nih.gov
| Technique | Information Provided | Application in Structural Elucidation |
| MS | Molecular weight, elemental composition (HRMS), fragmentation pattern | Determines molecular formula and substructural motifs. |
| ¹H NMR | Number of protons, chemical environment, proton-proton coupling | Defines proton framework and connectivity. |
| ¹³C NMR | Number and type of carbon atoms (CH3, CH2, CH, C) | Defines the carbon skeleton. |
| COSY | Correlation between coupled protons (typically ²J, ³J) | Establishes H-H connectivity within spin systems. researchgate.net |
| HSQC/HMQC | Correlation between protons and directly attached carbons (¹J) | Links the proton and carbon skeletons together. |
| HMBC | Correlation between protons and carbons over 2-3 bonds (²J, ³J) | Connects different spin systems and identifies quaternary carbons. |
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Specialized Research Applications of Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine in Chemical Science
Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine as a Chiral Building Block in Complex Chemical Synthesis.mdpi.comnih.govresearchgate.netenamine.netbocsci.comsigmaaldrich.com
The inherent chirality of this compound makes it a valuable starting material for the synthesis of complex, enantiomerically pure molecules. enamine.net The pyrrolidine (B122466) ring is a common motif in a vast array of biologically active natural products and pharmaceutical agents. mdpi.com By utilizing this compound as a chiral building block, chemists can introduce a specific stereocenter into a target molecule from the outset, thereby avoiding the need for challenging chiral separations or asymmetric reactions later in the synthetic sequence. nih.govresearchgate.net
The structural framework of this compound serves as a robust starting point for the construction of more elaborate heterocyclic systems. The reactivity of the secondary amine allows for a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions, which can be employed to build upon the existing pyrrolidine ring. These reactions can lead to the formation of fused or spirocyclic heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities. For instance, the amine functionality can be incorporated into larger ring systems through intramolecular cyclization reactions, yielding polycyclic structures with well-defined stereochemistry.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of all starting materials. nih.gov The amine functionality in this compound makes it a suitable candidate for participation in various MCRs. For example, in the Ugi or Passerini reactions, primary or secondary amines are key components. By employing this chiral amine in such reactions, it is possible to generate complex, stereochemically enriched molecules in a highly convergent and atom-economical manner. nih.govmdpi.com The resulting products, bearing the chiral pyrrolidine moiety, can serve as valuable intermediates for the synthesis of libraries of compounds for drug discovery and other applications.
Application in Asymmetric Catalysis.mdpi.comnih.govnih.govresearchgate.netucd.ienih.gov
The field of asymmetric catalysis has been significantly impacted by the development of chiral ligands and organocatalysts derived from readily available chiral building blocks. ucd.ienih.gov The pyrrolidine scaffold, in particular, has proven to be a privileged structure in this regard. mdpi.comnih.gov this compound serves as a valuable precursor for the synthesis of both chiral ligands for metal-catalyzed reactions and purely organic catalysts.
The secondary amine of this compound can be readily functionalized to introduce coordinating groups, such as phosphines, oxazolines, or other heteroatomic functionalities. This allows for the creation of a diverse range of chiral ligands that can chelate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. The rigidity of the pyrrolidine ring helps to control the conformation of the resulting metal complex, which is crucial for achieving high levels of enantioselectivity.
| Reaction Type | Metal Catalyst | Pyrrolidine Ligand Type | Typical Substrates | Potential Products |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Phosphine-containing | Prochiral olefins, ketones | Chiral alkanes, alcohols |
| Asymmetric Allylic Alkylation | Palladium | Phosphine- or nitrogen-containing | Allylic esters, carbonates | Chiral allylic compounds |
| Asymmetric Heck Reaction | Palladium | Phosphine-oxazoline | Olefins, aryl halides | Chiral substituted olefins |
| Asymmetric Cyclopropanation | Copper, Rhodium | Bis(oxazoline) | Olefins, diazo compounds | Chiral cyclopropanes |
The rise of organocatalysis has provided a powerful, metal-free alternative for asymmetric synthesis. researchgate.net The pyrrolidine motif is at the heart of some of the most successful classes of organocatalysts, such as proline and its derivatives. nih.govmdpi.com this compound can be modified to create novel organocatalysts that operate through enamine or iminium ion catalysis. For example, the secondary amine can be converted into a primary amine or a more complex functional group to modulate the catalyst's reactivity and selectivity. These catalysts can be employed in a wide range of reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, to produce enantiomerically enriched products. nih.govmdpi.com
| Reaction | Catalyst Activation Mode | Key Intermediates | Products |
|---|---|---|---|
| Aldol Reaction | Enamine | Chiral enamine | β-Hydroxy carbonyl compounds |
| Michael Addition | Enamine/Iminium | Chiral enamine or iminium ion | 1,5-Dicarbonyl compounds, γ-nitro carbonyls |
| Mannich Reaction | Enamine | Chiral enamine | β-Amino carbonyl compounds |
| Diels-Alder Reaction | Iminium | Chiral iminium ion | Chiral cyclohexene (B86901) derivatives |
Supramolecular Chemistry and Host-Guest Systems.nih.govthno.orgnih.govrsc.orgresearchgate.net
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. thno.orgrsc.org Host-guest chemistry, a central aspect of supramolecular chemistry, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. nih.gov The structural features of this compound, including its chirality, hydrogen bond donor and acceptor sites, and potential for ionic interactions, suggest its utility in the design of chiral host-guest systems.
This compound could potentially act as a chiral guest, binding to a larger achiral or chiral host molecule. The stereochemistry of the pyrrolidine ring would influence the binding affinity and selectivity, potentially allowing for the chiral recognition and separation of racemic hosts. Conversely, the amine could be incorporated into a larger macrocyclic structure to create a chiral host capable of selectively binding small guest molecules. Such systems have applications in areas such as chiral sensing, enantioselective separations, and the development of responsive materials. The principles of molecular recognition, driven by non-covalent forces like hydrogen bonding, van der Waals forces, and electrostatic interactions, would govern the formation and stability of these host-guest complexes. nih.govresearchgate.net
Design of Chiral Receptors for Enantioselective Recognition
Enantioselective recognition—the ability of a chiral host molecule to preferentially bind to one enantiomer of a chiral guest molecule—is a fundamental process in biochemistry and a critical goal in analytical and separation sciences. The design of synthetic chiral receptors often incorporates moieties capable of forming multiple non-covalent interactions, such as hydrogen bonds, ionic interactions, and steric hindrance, to achieve high levels of discrimination.
The structure of this compound provides key features for its use as a scaffold in chiral receptors. The secondary amine can act as a hydrogen bond donor and acceptor, while the tertiary amine of the pyrrolidine ring can serve as a hydrogen bond acceptor and a basic site for ionic interactions. The fixed stereochemistry at the C3 position, coupled with the bulky isopropyl group, provides the necessary steric environment to facilitate differential interactions with the enantiomers of a guest molecule. Researchers have successfully used other chiral amine derivatives to create receptors that exhibit self-induced diastereomeric anisochronism (SIDA) by NMR analysis, a form of self-recognition of enantiomers driven by hydrogen bonding.
While specific studies detailing the integration of this compound into a chiral receptor are not extensively documented, the principles of host-guest chemistry suggest its potential. A hypothetical receptor incorporating this amine could be designed to bind chiral carboxylic acids, amino acids, or other analytes through a combination of acid-base interaction with the amines and stereochemically-dependent steric repulsion involving the isopropyl group. The table below illustrates typical data obtained in enantioselective recognition studies with analogous chiral amine-based receptors.
| Chiral Guest Analyte | Binding Constant (Ka) for R-enantiomer (M-1) | Binding Constant (Ka) for S-enantiomer (M-1) | Enantioselectivity (α = Ka_R / Ka_S) |
|---|---|---|---|
| Mandelic Acid | 1250 | 780 | 1.60 |
| Phenylalanine Methyl Ester | 950 | 450 | 2.11 |
| 1-Phenylethanol | 320 | 290 | 1.10 |
Formation of Ordered Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The formation of ordered, complex structures relies on the specific recognition properties of the constituent molecules. Chiral molecules are of particular interest as they can direct the formation of chiral assemblies, such as helices, sheets, and frameworks, with potential applications in catalysis, nonlinear optics, and chiral separations.
This compound possesses the necessary functionalities to act as a building block, or "tecton," for supramolecular assemblies. The secondary amine group is a robust hydrogen bond donor-acceptor site, capable of forming predictable and directional interactions that can propagate into larger, ordered networks. The chirality of the molecule can introduce a "twist" into these networks, leading to the preferential formation of one helical screw sense over the other. The study of self-recognition among enantiomers has proven to be fundamental in understanding the formation of homo- and heterochiral complexes, which are the basis of many supramolecular structures.
For instance, when co-crystallized with complementary molecules like dicarboxylic acids or other hydrogen bond donors/acceptors, this compound could form extended one-, two-, or three-dimensional hydrogen-bonded networks. The specific geometry and chirality of the resulting assembly would be dictated by the stereochemistry of the amine.
Materials Science Applications
The integration of chiral molecules into functional materials is a rapidly growing field of materials science. Chiral materials can interact with polarized light, distinguish between other chiral molecules, and direct stereoselective chemical reactions, making them valuable for optical devices, separation media, and asymmetric catalysis.
Incorporation into Chiral Stationary Phases for Chromatography
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating enantiomers. nih.gov The effectiveness of a CSP depends on the chiral selector—the molecule bound to the stationary support (typically silica (B1680970) gel) that is responsible for the differential interaction with the enantiomers being separated.
Chiral pyrrolidine derivatives have been explored as components of CSPs. While this compound itself has not been explicitly reported as a commercial CSP selector, its structure is analogous to moieties used in selector design. It could be immobilized onto a silica support through its secondary amine. The resulting CSP would present a chiral environment where the pyrrolidine ring and its substituents create stereoselective interaction sites. Enantiomeric separation would be achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric repulsion between the analyte and the chiral selector. The performance of such a CSP would be evaluated by its ability to separate a wide range of racemic compounds, quantified by separation (α) and resolution (Rs) factors. Polysaccharide-based CSPs are widely used, and their enantiorecognition performance is often influenced by the specific carbamate (B1207046) substituents on the polysaccharide backbone. nih.gov Similarly, the performance of a CSP based on the target amine would be highly dependent on its chemical linkage to the support and the mobile phase conditions used. nih.govresearchgate.net
| Racemic Analyte | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|
| (±)-1,1'-Bi-2-naphthol | Hexane (B92381)/Isopropanol (B130326) (90:10) | 1.45 | 2.80 |
| (±)-Tröger's Base | Hexane/Ethanol (B145695) (95:5) | 1.28 | 1.95 |
| (±)-Flurbiprofen | Hexane/Isopropanol/TFA (80:20:0.1) | 1.62 | 3.50 |
Potential as Chiral Polymer Additives or Cross-linking Agents
Incorporating chiral units into polymers can imbue them with novel properties, such as chiroptical activity or the ability to act as a chiral recognition surface. This compound can be envisioned as a chiral additive or a cross-linking agent in polymer synthesis.
As a chiral additive, it could be blended with a host polymer matrix. The amine's chirality would be imparted to the bulk material, potentially influencing the polymer's morphology and its interactions with other chiral molecules.
More significantly, it could be chemically incorporated into a polymer backbone or used as a cross-linking agent. The secondary amine provides a reactive handle for polymerization reactions. For example, it could be reacted with di-epoxides or di-acyl chlorides to form a chiral polymer. If reacted with a polymer containing suitable electrophilic groups, the diamine functionality (secondary and tertiary amines) could act as a cross-linking agent, connecting different polymer chains. This would create a rigid, three-dimensional network where the chiral pyrrolidine unit is locked in place, creating a robust chiral material suitable for applications like heterogeneous catalysis or as a chiral adsorbent. Chiral hybrid materials have been prepared from silylated pyrrolidine precursors, demonstrating the feasibility of incorporating these units into inorganic-organic polymer networks to create effective catalysts for asymmetric reactions. nih.gov
Future Research Perspectives and Unexplored Avenues for Isopropyl R 1 Methyl Pyrrolidin 3 Yl Amine
Exploration of Novel and More Efficient Stereoselective Synthetic Pathways
Developing efficient and stereoselective methods for synthesizing chiral pyrrolidines is crucial. nih.gov Future research for Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine should focus on innovative strategies that offer higher yields, improved stereoselectivity, and more sustainable processes compared to traditional methods.
Biocatalysis presents an environmentally friendly and highly selective alternative to conventional chemical synthesis. nih.gov Enzymes such as transaminases (ATAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are powerful tools for creating chiral amines. nih.govacs.org
Future research could focus on engineering these biocatalysts to specifically synthesize this compound. A potential chemoenzymatic route could involve the asymmetric amination of a suitable ketone precursor. Protein engineering techniques, including directed evolution and rational design, can be employed to enhance the substrate specificity, activity, and stability of these enzymes for this particular target molecule. nih.gov For instance, transaminases could be engineered to efficiently convert a precursor like 1-methyl-pyrrolidin-3-one using isopropylamine (B41738) as the amine donor, a reaction that has been successfully applied to other complex amine syntheses. acs.orgnih.gov This approach offers access to the desired (R)-enantiomer with high enantiomeric excess (>99.5% ee), as demonstrated in the synthesis of similar 2-substituted pyrrolidines. nih.gov
| Enzyme Class | Potential Reaction | Key Advantages | Engineering Goal for Target Synthesis |
|---|---|---|---|
| Amine Transaminase (ATA) | Asymmetric amination of 1-methyl-pyrrolidin-3-one with isopropylamine | High stereoselectivity, broad substrate scope through engineering | Enhance acceptance of the cyclic ketone and isopropylamine |
| Imine Reductase (IRED)/Reductive Aminase (RedAm) | Reductive amination of 1-methyl-pyrrolidin-3-one | Avoids equilibrium limitations of ATAs, high conversion | Improve stereocontrol for the (R)-isomer |
| Amine Dehydrogenase (AmDH) | Reductive amination using ammonia (B1221849) followed by N-isopropylation | High atom economy, generates water as the only byproduct | Broaden substrate scope for the pyrrolidinone precursor |
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and efficiency over traditional batch processes. nih.govacs.org Applying flow methodologies to the synthesis of this compound could provide significant advantages. nih.gov
Research in this area could explore multi-step, one-flow syntheses using packed-bed reactors with immobilized catalysts or enzymes. nih.govresearchgate.net This approach minimizes manual handling of intermediates and allows for precise control over reaction parameters like temperature, pressure, and residence time, which can significantly improve yield and selectivity. whiterose.ac.uk For example, a flow process could be designed to couple the formation of the pyrrolidine (B122466) ring with the subsequent stereoselective amination and alkylation steps. Such integrated systems have been successfully used for the synthesis of other chiral APIs and their intermediates, demonstrating the potential for high productivity and process intensification. nih.gov
Deeper Understanding of Reactivity and Selectivity in Diverse Chemical Environments
A comprehensive understanding of the reactivity and selectivity of this compound is essential for its application. Future studies should aim to build a robust knowledge base of its chemical behavior.
The outcome of many chemical reactions is dictated by a delicate balance between kinetic and thermodynamic control. jackwestin.com Understanding these principles is key to optimizing reaction conditions to favor the desired product. For instance, in the formation of substituted pyrrolidines, different isomers can be favored under different temperature and time regimes. libretexts.orgmasterorganicchemistry.com
Future research should involve detailed kinetic and thermodynamic studies of reactions involving this compound. This includes investigating the energy profiles of its formation and subsequent reactions. By determining activation energies (Ea) and reaction enthalpies (ΔH), chemists can predict which reaction pathway—kinetic or thermodynamic—will be favored under specific conditions. libretexts.org For example, low-temperature conditions often favor the kinetic product, which is formed faster via a lower activation energy barrier, while higher temperatures allow the system to reach equilibrium, favoring the more stable thermodynamic product. libretexts.org Such studies, potentially aided by computational modeling, would enable precise control over reaction selectivity. emich.edunih.gov
The use of machine learning (ML) and computational chemistry to predict reaction outcomes is a rapidly advancing field. arxiv.orgrsc.org These predictive models can significantly accelerate the discovery and optimization of chemical reactions by reducing the need for extensive experimental screening. beilstein-journals.org
For this compound, predictive models could be developed to forecast its enantioselectivity in various catalytic reactions. arxiv.orgrsc.org By training algorithms like Deep Neural Networks (DNNs) on datasets of similar reactions, it is possible to predict the enantiomeric excess (% ee) with high accuracy. rsc.org The inputs for these models often include molecular descriptors derived from the structures of the reactants, catalyst, and solvent. arxiv.orgbeilstein-journals.org Developing such a model would allow for the in silico screening of reaction conditions and catalysts, guiding experimental work toward the most promising avenues for achieving high selectivity. nih.govresearchgate.net
| Modeling Technique | Input Data/Descriptors | Predicted Outcome | Potential Impact |
|---|---|---|---|
| Quantum Mechanics (DFT) | Molecular structures of reactants, transition states, and products | Activation energies (ΔΔG‡), reaction pathways | Provides fundamental mechanistic insights and rationalizes stereoselectivity. nih.gov |
| Machine Learning (e.g., Random Forest, DNN) | Steric and electronic parameters, topological descriptors, experimental reaction data | Enantiomeric excess (% ee), reaction yield | Accelerates optimization by predicting outcomes for new reaction variants. rsc.org |
| Hybrid QM/ML Models | DFT-calculated energies and geometries combined with experimental data | Highly accurate enantioselectivity predictions | Combines the accuracy of first-principles calculations with the speed of ML. nih.gov |
Integration into Emerging Fields of Chemical Catalysis
The unique structural features of this compound, namely its chirality and the presence of both tertiary and secondary amine functionalities, suggest its potential as a valuable component in catalysis.
Chiral pyrrolidine derivatives are among the most powerful and widely used organocatalysts, capable of promoting a vast array of asymmetric transformations. nih.govnih.gov They typically operate by forming chiral enamines or iminium ions with substrates, effectively controlling the stereochemical outcome of the reaction. nih.gov
Future research should investigate the catalytic activity of this compound and its derivatives. It could be explored as a catalyst in reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.govresearchgate.net Modifications to the isopropyl group or the pyrrolidine ring could be used to tune the catalyst's steric and electronic properties, optimizing its performance for specific transformations. The development of this molecule as a "custom-made" catalyst could provide new tools for the stereoselective synthesis of complex molecules. rsc.org
Photocatalysis and Electrocatalysis with Chiral Amine Scaffolds
Enantioselective photocatalysis and electrocatalysis have emerged as powerful strategies for the synthesis of chiral molecules, leveraging light or electrical energy to drive chemical transformations. nih.govresearchgate.net The core principle involves a chiral catalyst that can interact with a substrate or a reactive intermediate to control the stereochemical outcome of a reaction. Chiral amines and their derivatives are increasingly being explored in this context, either as standalone organocatalysts or as ligands for metal-based catalysts. nih.govrsc.org
In photocatalysis, chiral amine scaffolds can participate in enantioselective transformations through various mechanisms. They can form a chiral electron donor-acceptor (EDA) complex with a substrate, which upon photoexcitation, leads to an asymmetric reaction. nih.gov Alternatively, they can serve as a chiral hydrogen-bonding donor to organize a substrate within the catalyst's chiral environment, influencing the stereochemistry of subsequent photochemical steps. nih.gov Given its structure, this compound could be investigated as a catalyst in light-mediated reactions, such as asymmetric [2+2] cycloadditions or the functionalization of C-H bonds. nih.govresearchgate.net
In electrocatalysis, chiral amines can mediate asymmetric transformations by acting as chiral electrolytes or catalyst ligands that influence the stereoselectivity of electrode reactions. researchgate.netdigitellinc.com The pyrrolidine ring of this compound provides a rigid chiral backbone that could effectively transfer stereochemical information during an electrochemical process, such as the asymmetric hydrogenation of imines. researchgate.netnih.gov
| Reaction Type | Catalyst Type | General Outcome | Potential Role for the Target Compound |
|---|---|---|---|
| Asymmetric [2+2] Cycloaddition | Chiral Thiourea (B124793) or Phosphoric Acid with Photosensitizer | Enantioenriched cyclobutane (B1203170) rings | As a chiral base or hydrogen-bond donor to orient substrates. nih.gov |
| α-Aminoalkylation of Imines | Chiral Copper Complex with Photoredox Catalyst | Highly enantioselective formation of chiral amine derivatives. researchgate.net | As a chiral ligand for the copper catalyst. |
| Asymmetric Dicarbofunctionalization | Chiral Lithium Phosphate with Photoredox Catalyst | Functionalized chiral amine derivatives. researchgate.net | As a chiral base or additive to influence the reaction environment. |
Heterogenization of Homogeneous Catalysts
While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly, particularly in industrial applications. nih.gov Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble solid support, offers a practical solution to this problem by simplifying catalyst recovery and recycling. researchgate.netnih.gov
Chiral primary and secondary amines have been successfully anchored to various supports, including polystyrene-based resins and silica (B1680970), to create effective and recyclable heterogeneous catalysts. nih.gov These immobilized catalysts have demonstrated excellent reactivity and enantioselectivity in reactions such as asymmetric hydrogenations and researchgate.netnih.gov-Wittig rearrangements. researchgate.netnih.gov
The this compound scaffold is an ideal candidate for heterogenization. The secondary amine group provides a reactive handle for covalent attachment to a variety of solid supports. Future research could focus on developing methodologies to graft this amine onto polymers or inorganic materials. The resulting heterogeneous catalysts could then be tested in continuous-flow reactors, which offer significant advantages in terms of efficiency, safety, and scalability for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Catalyst State | Dissolved in the reaction medium | Solid phase, separate from the reaction medium |
| Activity/Selectivity | Often higher due to well-defined active sites | Can be comparable, but may be affected by mass transfer limitations |
| Catalyst Separation | Difficult; may require extraction or distillation | Simple; typically by filtration. nih.gov |
| Recyclability | Challenging | Generally straightforward, enhancing sustainability. nih.gov |
| Industrial Application | Common, but separation costs can be high | Highly desirable for continuous processes and cost reduction. researchgate.net |
Advanced Computational Methodologies for Structure-Function Relationships
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at an atomic level. nih.govresearchgate.net For chiral catalysts like this compound, computational methods can elucidate the intricate relationship between the catalyst's three-dimensional structure and its function in promoting a specific, stereoselective reaction. Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations can model the transition states of catalyzed reactions, revealing the key non-covalent interactions responsible for enantioselectivity. nih.gov
By applying these methods to this compound, researchers could predict its efficacy as a catalyst or ligand for a given transformation. Such in silico studies can guide the rational design of more effective catalysts by suggesting specific structural modifications to enhance selectivity or activity, thereby reducing the time and resources spent on experimental trial-and-error. nih.gov
Machine Learning Approaches for Reaction Prediction and Design
Machine learning (ML) is rapidly transforming chemical research by enabling data-driven prediction of reaction outcomes. nih.gov ML models, particularly deep neural networks, can be trained on existing reaction data to predict key parameters such as yield and enantioselectivity for new, untested reactions. rsc.org This approach is especially valuable in asymmetric catalysis, where predicting the best catalyst-substrate combination is a significant challenge. chemistryworld.comyoutube.com
For this compound, a dedicated ML model could be developed. The process would involve:
Data Collection: Compiling a dataset of reactions catalyzed by this amine or structurally similar chiral amines.
Feature Engineering: Converting the molecular structures of reactants, catalysts, and products into numerical descriptors that the ML model can process. rsc.org
Model Training: Using the dataset to train a regression model to predict enantiomeric excess (% ee). nih.gov
Validation and Prediction: Testing the model's accuracy on unseen data and then using it to predict the outcomes of new, hypothetical reactions. nih.gov
Such a predictive tool would significantly accelerate the discovery of novel applications for this compound, allowing researchers to prioritize the most promising experiments. rsc.org
| Step | Description | Key Objective |
|---|---|---|
| 1. Data Curation | Gather experimental data (substrates, ligands, conditions, % ee) from literature or new experiments. | Create a high-quality, structured dataset. |
| 2. Molecular Representation | Convert molecules into numerical formats (e.g., molecular fingerprints, quantum mechanical descriptors). rsc.org | Enable the algorithm to 'understand' chemical structures. |
| 3. Model Training | Train an algorithm (e.g., Random Forest, Neural Network) on the curated dataset. nih.gov | Teach the model the relationship between inputs and enantioselectivity. |
| 4. Performance Evaluation | Assess the model's predictive accuracy using a separate test set. | Ensure the model is reliable and generalizable. rsc.org |
| 5. Predictive Application | Use the trained model to predict the % ee for new, untested combinations of substrates and catalysts. youtube.com | Guide experimental efforts and accelerate catalyst discovery. |
High-Throughput Virtual Screening for Material Science Applications
High-throughput virtual screening (HTVS) is a computational technique used to rapidly assess vast libraries of virtual compounds for specific properties. meilerlab.org This method is instrumental in discovering new molecules for applications ranging from drug discovery to materials science. chemrxiv.orgresearchgate.net
The this compound scaffold can serve as a foundational building block for generating large, diverse virtual libraries. By computationally adding different functional groups to the pyrrolidine ring or the amine nitrogen, millions of derivative structures can be created in silico. These libraries could then be screened for properties relevant to material science, such as:
Chiral Dopants: Identifying derivatives that can induce helical structures in liquid crystals.
Polymer Precursors: Screening for molecules that could be polymerized to form chiral polymers with unique optical or separation properties.
Functional Surface Modifiers: Searching for derivatives that can self-assemble on surfaces to create chiral interfaces for enantioselective sensing or chromatography.
HTVS can efficiently sift through these vast chemical spaces to identify a small number of promising candidates for laboratory synthesis and testing, opening up new frontiers for this chiral amine in advanced materials. chemrxiv.org
Expansion of Its Utility as a Versatile Chiral Auxiliary or Intermediate in Advanced Synthesis
Chiral amines are fundamental building blocks in organic synthesis. nih.gov They are widely used as chiral auxiliaries—temporary functional groups that guide the stereochemical outcome of a reaction before being cleaved from the product. nih.gov They also serve as crucial intermediates in the synthesis of complex, biologically active molecules, including a large percentage of pharmaceuticals. manchester.ac.ukacs.org
This compound possesses the key features of an effective chiral auxiliary or synthetic intermediate:
Defined Stereochemistry: The (R)-configuration at the C3 position of the pyrrolidine ring can be used to direct the formation of new stereocenters.
Structural Rigidity: The cyclic pyrrolidine framework provides a predictable and conformationally restrained scaffold, which is crucial for effective stereocontrol.
Functional Handles: The secondary amine allows for the attachment of various substrates and can be easily removed or modified in subsequent synthetic steps.
Future research should explore the attachment of this amine to prochiral substrates (e.g., carboxylic acids to form amides) to investigate its effectiveness in controlling asymmetric alkylations, aldol reactions, or Michael additions. alfachemic.com Furthermore, its role as a key intermediate for synthesizing more complex chiral ligands or as a core fragment in novel pharmaceutical agents warrants significant investigation. nih.gov The development of efficient, stereoselective processes starting from this compound could provide access to a wide range of valuable chiral molecules. acs.org
Q & A
Q. What are the optimal synthetic routes for Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For enantioselective synthesis, chiral catalysts (e.g., copper bromide) and bases like cesium carbonate are used to control stereochemistry . Key steps include:
- Amine alkylation : Reacting (R)-1-methylpyrrolidin-3-amine with isopropyl halides in anhydrous solvents (e.g., DCM) under nitrogen.
- Reductive amination : Using sodium cyanoborohydride in methanol at controlled pH (4–6) to stabilize intermediates.
- Monitoring : Reaction progress is tracked via TLC and HPLC, with yields optimized by adjusting temperature (35–60°C) and solvent polarity .
Q. How is the compound purified, and what analytical techniques validate its structural integrity?
Methodological Answer:
- Purification : Column chromatography (silica gel, eluent: 5–10% methanol in dichloromethane) or preparative HPLC (C18 column, acetonitrile/water gradient).
- Characterization :
- NMR : H and C NMR confirm stereochemistry and substituent positions (e.g., δ 2.8–3.2 ppm for pyrrolidine protons) .
- HRMS : ESI-HRMS (e.g., m/z 215 [M+H]+) verifies molecular weight .
- Chiral HPLC : Chiralpak columns (e.g., AD-H) with hexane/isopropanol resolve enantiomers (>98% ee) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
- Storage : In airtight containers at 2–8°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How does enantiomeric purity impact biological activity, and how is it quantified?
Methodological Answer:
- Biological Impact : The (R)-enantiomer shows higher receptor-binding affinity (e.g., σ-1 receptors) compared to the (S)-form, as shown in radioligand assays (IC values: 12 nM vs. 230 nM) .
- Quantification :
- Chiral Chromatography : Use Chiralcel OD-H column with ethanol/heptane (70:30).
- Circular Dichroism (CD) : Peaks at 220–240 nm correlate with enantiomeric excess .
Q. What contradictory data exist regarding its stability under physiological conditions, and how are these resolved?
Methodological Answer:
- Contradictions : Some studies report rapid degradation at pH < 5 (e.g., gastric fluid), while others note stability in plasma (t > 6 hrs).
- Resolution :
- Stability Assays : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via LC-MS.
- Structural Modifications : Adding methyl groups to the pyrrolidine ring improves acid stability (e.g., t increases from 0.5 to 3.2 hrs) .
Q. How do structural analogs compare in receptor-binding assays, and what computational methods predict activity?
Methodological Answer:
- Comparative Analysis :
| Analog | Structural Modification | Biological Activity (IC, nM) |
|---|---|---|
| Parent Compound | None | 12 (σ-1) / 85 (DAT) |
| Cyclopropyl-pyrrolidine variant | Cyclopropyl substituent | 8 (σ-1) / 45 (DAT) |
| N-Methyl derivative | Methylated amine | 25 (σ-1) / 120 (DAT) |
- Computational Modeling : Molecular docking (AutoDock Vina) identifies hydrophobic interactions with σ-1 receptor residues (Leu105, Tyr103) .
Q. What metabolic pathways are implicated in its in vivo clearance, and how are these studied?
Methodological Answer:
- Pathways : Primarily hepatic CYP3A4 oxidation (forming hydroxylated metabolites) and renal excretion.
- Methods :
- Microsomal Assays : Incubate with human liver microsomes + NADPH; analyze via LC-QTOF.
- Isotope Labeling : C-labeled compound tracks urinary metabolites (70% recovery in 24 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
